4-tert-butyl-N-phenylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMXLEWVJZEVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466175 | |
| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4496-49-5 | |
| Record name | 4-tert-Butyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-TERT-BUTYLDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis protocol for 4-tert-butyl-N-phenylaniline
An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-N-phenylaniline
Authored by: A Senior Application Scientist
Foreword: The Significance of Substituted Diarylamines
This compound is a substituted diarylamine, a class of compounds holding significant value in materials science and medicinal chemistry. These structures are core components in the development of organic light-emitting diodes (OLEDs), hole-transporting materials, and as building blocks in the synthesis of complex pharmaceutical agents.[1][2][3] The tert-butyl group provides solubility and influences the electronic properties and solid-state packing of the molecule, making its precise synthesis a topic of considerable interest for researchers in both academic and industrial settings.
This guide provides a comprehensive overview of the synthetic protocols for preparing this compound, with a primary focus on the most robust and widely adopted methodology: the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and contrast it with classical methods to offer a complete scientific narrative.
Part 1: Strategic Approaches to C-N Bond Formation
The central challenge in synthesizing this compound lies in the formation of the C-N bond between the aniline and the 4-tert-butylphenyl moieties. Historically, methods like the Ullmann condensation were employed, but these often required harsh reaction conditions.[4] The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, with the Buchwald-Hartwig amination emerging as the preeminent strategy due to its mild conditions, broad substrate scope, and high functional group tolerance.[5][6]
The Buchwald-Hartwig Amination: The Modern Gold Standard
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[6][7] Developed in the 1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction has become an indispensable tool for synthetic chemists.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8]
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex. The aryl halide (e.g., 4-tert-butylbromobenzene) reacts with the Pd(0) center, which inserts itself into the carbon-halogen bond. This step, often the rate-determining one, forms a new Pd(II) complex.[8][9][10]
-
Amine Coordination & Deprotonation : The amine (aniline in this case) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[10] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[10]
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the diarylamine product is expelled from the palladium center, which is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) species, thus closing the loop.[6][8]
Below is a visualization of this catalytic process.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4496-49-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-butyl-N-phenylaniline
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-tert-butyl-N-phenylaniline. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with established experimental and computational methodologies to offer a holistic understanding of this substituted diphenylamine derivative.
Introduction: The Significance of Substituted Diphenylamines
Diphenylamine and its derivatives are a class of compounds with significant industrial and pharmaceutical relevance, primarily utilized for their antioxidant properties.[1] The introduction of substituents onto the phenyl rings can profoundly influence their chemical reactivity, electronic properties, and, critically, their three-dimensional structure. The conformation of these molecules—defined by the torsion or dihedral angles of the phenyl rings relative to the central amine bridge—is a key determinant of their biological activity and material properties. This compound, with its bulky tert-butyl group, presents a compelling case study for understanding the interplay of steric and electronic effects in dictating molecular geometry.
Molecular Structure and Key Physicochemical Properties
This compound is an aromatic amine characterized by a central secondary amine linking two phenyl rings, one of which is substituted at the para position with a tert-butyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | 4-tert-Butyldiphenylamine, N-Phenyl-4-tert-butylaniline | PubChem |
| CAS Number | 4496-49-5 | PubChem |
| Molecular Formula | C₁₆H₁₉N | PubChem |
| Molecular Weight | 225.33 g/mol | PubChem |
| Melting Point | 66-67 °C | ChemicalBook |
| Appearance | White to pale yellow solid | ChemicalBook |
Conformational Analysis: The Role of Steric and Electronic Effects
The conformation of diphenylamines is primarily dictated by the rotational freedom around the two C-N bonds. The key dihedral angles, C-N-C-C, determine the overall shape of the molecule. In the parent diphenylamine, a non-planar, twisted conformation is generally favored to alleviate steric hindrance between the ortho-hydrogens of the two phenyl rings.
The Dominant Influence of the Tert-Butyl Group
The introduction of a tert-butyl group at the para position of one of the phenyl rings introduces a significant steric impediment.[2][3] This bulky group does not directly interact with the other phenyl ring in the same way ortho substituents would. However, its presence can influence the electronic properties of the substituted ring and subtly alter the conformational landscape. The tert-butyl group is known for its ability to "lock" conformations in cyclic systems due to its large A-value (a measure of steric bulk).[2][4] While the context here is acyclic, the principle of steric avoidance remains paramount.
Electronic Effects on Conformation
The electronic nature of substituents can also impact the conformation of diphenylamines.[5] Electron-donating or -withdrawing groups can alter the bond lengths and angles of the aromatic system and influence the pyramidalization at the nitrogen atom. The tert-butyl group is weakly electron-donating through induction, which can subtly affect the electronic communication between the two phenyl rings.
Experimental Determination of Molecular Structure and Conformation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and preferred conformation of this compound.
X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.[6][7][8]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, hexane, or a mixture thereof).[9][10] The purity of the compound is critical for obtaining diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[12][13] For this compound, ¹H and ¹³C NMR would provide information about the chemical environment of each nucleus, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between atoms, offering insights into the preferred conformation in solution.[14]
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR: Standard one-dimensional spectra are acquired to assign the chemical shifts of all protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the assignments and establish the connectivity of the molecule.
-
NOESY: A two-dimensional NOESY experiment is performed to identify protons that are close in space, which can help to determine the relative orientation of the two phenyl rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding.[15][16][17] The spectrum of this compound is expected to show characteristic bands for the N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations.
Expected FTIR Absorptions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (tert-butyl) | 2960-2870 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1250 |
| Aromatic C-H Bend (out-of-plane) | 900-675 |
Note: These are approximate values based on typical absorptions for diphenylamines and substituted benzenes.[18][19]
Computational Modeling of Molecular Conformation
In the absence of direct experimental data, computational chemistry provides a powerful means to predict the stable conformations and quantify their relative energies.[20]
Computational Workflow: Conformational Analysis
The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.
Caption: A typical workflow for the computational conformational analysis of a small molecule.
Protocol for DFT-based Conformational Analysis:
-
Initial Structure: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
-
DFT Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
Analysis: The relative energies of the stable conformers are used to determine their Boltzmann populations at a given temperature, providing insight into the predominant conformation in the gas phase.
Computational studies on diphenylamine itself have shown that the molecule adopts a twisted conformation with C₂ symmetry.[21] For this compound, it is expected that the bulky tert-butyl group will favor conformations that minimize steric interactions, likely resulting in a similar twisted geometry.
Implications for Drug Development and Materials Science
The conformation of this compound has direct implications for its application in various fields:
-
Drug Development: The three-dimensional shape of a molecule is critical for its interaction with biological targets. Understanding the preferred conformation of this and related diphenylamines can aid in the design of more potent and selective drugs. The tert-butyl group can also serve as a metabolic shield, preventing enzymatic degradation and increasing the bioavailability of a drug candidate.[2]
-
Materials Science: The packing of molecules in the solid state, which is determined by their conformation, influences the bulk properties of materials. For example, the antioxidant properties of diphenylamines are related to the accessibility of the N-H proton, which can be affected by the molecular conformation.[22][23]
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects, with the bulky tert-butyl group playing a significant role in dictating the preferred geometry. While a definitive experimental structure is not yet publicly available, a combination of spectroscopic techniques and computational modeling can provide a detailed understanding of its conformational landscape. This knowledge is crucial for harnessing the potential of this and other substituted diphenylamines in the development of new drugs and advanced materials.
References
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Conformational Analysis [sas.upenn.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. excillum.com [excillum.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. auremn.org.br [auremn.org.br]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Diphenylamine [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diphenylamine(122-39-4) IR Spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Rotational spectra and computational analysis of two conformers of leucinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 4-tert-butyl-N-phenylaniline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-tert-butyl-N-phenylaniline (also known as 4-tert-butyldiphenylamine). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of substituted diarylamines. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds to predict the ¹H NMR, ¹³C NMR, IR, and mass spectra. A plausible synthetic route and detailed experimental protocols for spectroscopic analysis are also provided to serve as a foundational resource for researchers.
Introduction
This compound is a substituted aromatic amine featuring a bulky tert-butyl group on one of the phenyl rings. The presence of the sterically demanding tert-butyl group, combined with the electronic nature of the diarylamine scaffold, imparts unique properties to the molecule, making it a subject of interest in various fields. Substituted diphenylamines are known for their applications as antioxidants, stabilizers in polymers, and as precursors for the synthesis of dyes, pharmaceuticals, and materials for organic electronics.
The bulky tert-butyl group can enhance solubility in organic solvents and influence the molecular conformation, which in turn can affect its chemical reactivity and physical properties. A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.
This guide provides a detailed, albeit predictive, analysis of its key spectroscopic features.
Molecular Structure and Properties
The structural representation of this compound is crucial for interpreting its spectroscopic data.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 4496-49-5 | [1][2] |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | >98.0% (GC) | [1] |
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of related compounds such as 4-tert-butylaniline and N-phenylaniline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the N-H proton, and the protons of the tert-butyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (9H) | 1.3 - 1.4 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the aliphatic region. |
| N-H (1H) | 5.6 - 5.8 | Broad Singlet (br s) | 1H | The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |
| Aromatic (4H) | 6.8 - 7.0 | Multiplet (m) | 4H | Protons on the unsubstituted phenyl ring ortho and para to the NH group are expected in this region. |
| Aromatic (4H) | 7.1 - 7.3 | Multiplet (m) | 4H | Protons on the tert-butyl substituted phenyl ring and the meta protons of the unsubstituted phenyl ring are predicted to be in this slightly downfield region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C(CH₃)₃ | 31 - 32 | The methyl carbons of the tert-butyl group. |
| C (CH₃)₃ | 34 - 35 | The quaternary carbon of the tert-butyl group. |
| Aromatic CH | 115 - 130 | Aromatic carbons bearing a hydrogen atom will appear in this range. The specific shifts will depend on their position relative to the substituents. |
| Aromatic C-N | 140 - 145 | The aromatic carbons directly bonded to the nitrogen atom are expected to be deshielded. |
| Aromatic C-C(CH₃)₃ | 145 - 150 | The aromatic carbon attached to the tert-butyl group will be significantly deshielded. |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Rationale |
| N-H | 3350 - 3450 | Stretching | A sharp to medium intensity peak characteristic of a secondary amine N-H stretch. |
| Aromatic C-H | 3000 - 3100 | Stretching | Multiple weak to medium bands are expected for the stretching vibrations of the aromatic C-H bonds. |
| Aliphatic C-H | 2850 - 3000 | Stretching | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. |
| C=C | 1580 - 1620 | Stretching | Strong to medium intensity bands due to the aromatic ring C=C stretching vibrations. |
| C-N | 1250 - 1350 | Stretching | A medium to strong band for the C-N stretching of the diarylamine. |
| Aromatic C-H | 690 - 900 | Bending (out-of-plane) | Bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrum Data for this compound
| m/z | Predicted Ion | Rationale |
| 225 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 210 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety, leading to a stable benzylic-type carbocation. This is expected to be a prominent peak.[3][4] |
| 168 | [M - C(CH₃)₃]⁺ | Loss of the entire tert-butyl group. |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.
Reaction Scheme
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis
Materials:
-
4-bromo-tert-butylbenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Add 4-bromo-tert-butylbenzene (1.0 equivalent) and aniline (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocols: Spectroscopic Analysis
The following are standard protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
GC-MS Method:
-
GC Column: A standard non-polar column (e.g., HP-5MS).
-
Injection: Inject a dilute solution of the sample in a volatile organic solvent.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Conclusion
References
An In-Depth Technical Guide to the Solubility of 4-tert-butyl-N-phenylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-butyl-N-phenylaniline. Recognizing the scarcity of published quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It furnishes a robust theoretical framework for predicting solubility, a detailed experimental protocol for its precise determination, and a guide to interpreting the thermodynamic properties of the dissolution process. The insights and methodologies presented herein are designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, materials science, and pharmaceutical development.
Introduction: Understanding the Significance of Solubility
This compound is an aromatic amine whose utility spans from an intermediate in organic synthesis to a potential building block in the development of novel materials and pharmaceuticals. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its application and processability. Whether for reaction optimization, purification by crystallization, or formulation development, a thorough understanding of its solubility profile is paramount.
This guide addresses the current information gap by providing a predictive analysis based on first principles of chemical interactions, coupled with a self-validating, step-by-step experimental methodology for generating precise solubility data.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | ||
| CAS Number | 4496-49-5 | [1][2][3] |
| Molecular Formula | C₁₆H₁₉N | [1][2] |
| Molecular Weight | 225.33 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 66 - 67°C | [5] |
| Boiling Point | 338.7 °C at 760 mmHg | [1] |
| Calculated LogP | 4.8 - 5.1 | [1][2] |
The structure reveals a molecule with significant non-polar character, owing to the two aromatic rings and the bulky tert-butyl group. The secondary amine (-NH-) group introduces a site for hydrogen bonding and moderate polarity. The high LogP value further indicates a strong preference for lipophilic (non-polar) environments over aqueous media.[1][2]
Theoretical Framework and Predicted Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be understood as an energetic balance between three interactions:
-
Solute-Solute Interactions: Energy required to break the crystal lattice of this compound.
-
Solvent-Solvent Interactions: Energy needed to create a cavity in the solvent.
-
Solute-Solvent Interactions: Energy released upon solvation of the solute molecules.
For dissolution to be favorable, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two processes.
Diagram: Molecular Interactions Governing Solubility
Caption: Key energetic factors in the dissolution of a crystalline solid.
Based on its molecular structure, the following solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | Strong π-π stacking interactions between the solvent and the aniline's aromatic rings. Favorable van der Waals forces with the tert-butyl group. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Medium | Dominated by weaker van der Waals forces. The bulky structure of the solute may disrupt efficient packing with linear alkanes. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Medium to High | Dipole-dipole interactions are possible. THF and acetone are good solvents for moderately polar compounds. The lack of strong hydrogen bonding in the solvent prevents competition with solute-solvent interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Medium | The solvent's strong hydrogen bonding network (solvent-solvent interactions) must be disrupted. The solute's single N-H bond offers limited hydrogen bonding potential to compete effectively. Solubility is expected to decrease with increasing alcohol chain length. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to engage in van der Waals and dipole-dipole interactions with the aromatic and alkyl portions of the solute. |
Experimental Protocol: Isothermal Saturation Method
This section provides a rigorous, self-validating protocol for the experimental determination of the solubility of this compound. The isothermal saturation method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer or temperature probe
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology
-
Preparation of Supersaturated Mixtures:
-
Add an excess amount of this compound to a series of glass vials. An excess is critical to ensure that equilibrium is established with the solid phase present.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).
-
Agitate the mixtures for a prolonged period (typically 24-72 hours). Causality: Continuous agitation is necessary to maximize the solid-liquid contact area and ensure the system reaches thermodynamic equilibrium. The required time should be determined by preliminary experiments, where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the sample through a syringe filter into a pre-weighed vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve must be generated using standard solutions of known concentrations.
-
-
Data Calculation:
-
The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ and M₁ are the mass and molar mass of the solute.
-
m₂ and M₂ are the mass and molar mass of the solvent.
-
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Isothermal saturation method workflow.
Thermodynamics of the Dissolution Process
By measuring solubility at several different temperatures, the thermodynamic properties of dissolution can be determined using the van't Hoff equation. This provides deeper insight into the driving forces of the dissolution process.
The apparent standard enthalpy of dissolution (ΔH°sol) can be obtained from the slope of a plot of ln(x) versus 1/T:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
x is the mole fraction solubility
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
The apparent standard Gibbs free energy (ΔG°sol) and entropy (ΔS°sol) of dissolution can then be calculated:
ΔG°sol = -RT ln(x) ΔS°sol = (ΔH°sol - ΔG°sol) / T
-
A positive ΔH°sol indicates an endothermic process, where heat is absorbed to break the crystal lattice. This is typical for the dissolution of crystalline solids.
-
A positive ΔS°sol indicates an increase in disorder as the solid dissolves, which is entropically favorable.
-
The sign and magnitude of ΔG°sol reveal the spontaneity of the process. A more negative value indicates greater solubility.
For a molecule like this compound, the dissolution process in most organic solvents is expected to be endothermic (positive ΔH°sol) and driven by a positive entropy change (positive ΔS°sol).[6][7]
Conclusion
References
- 1. 4-(tert-butyl)-N-phenylaniline | CAS#:4496-49-5 | Chemsrc [chemsrc.com]
- 2. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [jknbiochem.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
theoretical and computational studies of 4-tert-butyl-N-phenylaniline
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-tert-butyl-N-phenylaniline
Abstract
Substituted diphenylamines are a cornerstone class of molecules with profound applications ranging from antioxidants to advanced materials.[1] This guide provides a comprehensive technical overview of this compound, a representative member of this class. We will bridge the gap between empirical observation and theoretical prediction by integrating experimental spectroscopic data with a robust computational chemistry framework. This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure, electronic properties, and chemical reactivity. The methodologies detailed herein serve as a validated workflow for the investigation of similar aromatic amine systems, grounded in Density Functional Theory (DFT).
Introduction: The Significance of this compound
This compound (t-Bu-DPA) is an aromatic amine featuring a diphenylamine core functionalized with a sterically bulky tert-butyl group. This substitution is not trivial; it significantly influences the molecule's solubility, electronic structure, and reactivity. Diphenylamine and its derivatives are widely recognized for their ability to scavenge free radicals, a property that underpins their use as antioxidants in industrial lubricants and polymers.[1][2] Furthermore, the triphenylamine structural motif, of which diphenylamines are a precursor, is integral to the design of organic materials for optoelectronics, solar cells, and electrochromic devices due to its charge-transport capabilities.[3][4]
For drug development professionals, the aniline scaffold is a common feature in pharmacologically active molecules.[5] Understanding how substitutions like the tert-butyl group modify the electronic landscape of the molecule is crucial for predicting metabolic stability and designing interactions with biological targets.[5] This guide will elucidate these properties through a synergistic approach, combining experimental characterization with high-level computational modeling.
Synthesis and Spectroscopic Validation
A theoretical model is only as reliable as the experimental data it aims to reproduce. Therefore, the first step in any computational study is the unambiguous synthesis and characterization of the target compound.
Synthetic Pathways
The synthesis of N-aryl amines like t-Bu-DPA is typically achieved through cross-coupling reactions. The choice of method depends on catalyst availability, substrate scope, and reaction conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a modern, highly efficient method for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. For t-Bu-DPA, this could involve reacting 4-tert-butylaniline with bromobenzene or aniline with 1-bromo-4-tert-butylbenzene. This method is often preferred for its high yields and functional group tolerance.[6]
-
Ullmann Condensation: A classical method that involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. While effective, it often requires harsher conditions than the Buchwald-Hartwig amination.[1]
Experimental Characterization Protocols
Validation of the synthesized t-Bu-DPA structure is achieved through standard spectroscopic techniques. The resulting spectra provide the empirical benchmarks for our computational models.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
-
Sample Preparation: A small amount of purified t-Bu-DPA is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be acquired from a thin film deposited on a salt plate.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and a spectrum is recorded, typically in the 4000–400 cm⁻¹ range.[7]
-
Interpretation: Key vibrational bands are identified to confirm the presence of essential functional groups. These experimental frequencies will be compared against computationally predicted values.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the molecule's connectivity.
-
Sample Preparation: Approximately 5-10 mg of t-Bu-DPA is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
-
Interpretation: The chemical shifts (δ), integration (for ¹H), and multiplicity of the signals are analyzed to confirm the molecular structure.[8]
Protocol 3: UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-system.
-
Sample Preparation: A dilute solution of t-Bu-DPA is prepared in a UV-transparent solvent, such as dichloromethane or ethanol.
-
Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200–800 nm).
-
Interpretation: The wavelength of maximum absorbance (λ_max) corresponding to π-π* transitions is identified.[9] This value is a direct correlate of the molecule's HOMO-LUMO energy gap and will be compared with Time-Dependent DFT (TD-DFT) calculations.
The Computational Framework: A Self-Validating System
Our computational approach is designed to be a self-validating system. We begin by selecting a level of theory proven to be effective for this class of molecules. We then optimize the molecular geometry and use the resulting structure to predict spectroscopic data. The close agreement between the predicted and experimental spectra validates the computational model, lending high confidence to further predictions of electronic properties that are difficult or impossible to measure directly.
The Choice of Method: Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[10][11] We employ the B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange and has a long track record of providing reliable results for the geometries and vibrational frequencies of organic compounds.[12] This is paired with the 6-311++G(d,p) basis set , a flexible triple-zeta basis set that includes:
-
Diffuse functions (++) : Essential for accurately describing the behavior of electrons far from the nucleus, which is important for lone pairs and potential non-covalent interactions.[13]
-
Polarization functions (d,p) : Allow for anisotropy in the electron distribution, which is critical for accurately modeling bonding and geometry.[13]
Computational Workflow
The entire process follows a logical and sequential workflow, ensuring that each step builds upon a validated foundation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Density functional theory (DFT) study of triphenylamine-based dyes for their use as sensitizers in molecular photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. passer.garmian.edu.krd [passer.garmian.edu.krd]
A Technical Guide to the Thermal Stability and Degradation of 4-tert-butyl-N-phenylaniline
Foreword
For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of the thermal properties of chemical compounds is paramount. It dictates storage conditions, processing parameters, and ultimately, the safety and efficacy of the end product. This guide provides an in-depth technical exploration of the thermal stability and degradation of 4-tert-butyl-N-phenylaniline, a molecule of significant interest as an antioxidant and a versatile chemical intermediate. While direct experimental data on this specific molecule is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogs and established analytical principles to provide a robust predictive framework. We will delve into the anticipated thermal behavior, potential degradation pathways, and the state-of-the-art methodologies for empirical investigation.
Physicochemical and Structural Overview
This compound, also known as 4-tert-butyldiphenylamine, is an aromatic amine characterized by a phenyl group and a 4-tert-butylphenyl group attached to a central nitrogen atom.[1] This structure, particularly the presence of the bulky tert-butyl group and the secondary amine linkage, imparts specific chemical properties that are central to its function and its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N | [1] |
| Molecular Weight | 225.33 g/mol | [1] |
| Melting Point | 66 - 67 °C | |
| Boiling Point | 338.65 °C at 760 mmHg (Predicted) | |
| Appearance | White to pale yellow solid | |
| CAS Number | 4496-49-5 | [1] |
The antioxidant properties of aromatic amines like this compound are attributed to the ability of the N-H group to donate a hydrogen atom, thereby neutralizing free radicals.[2] The electron-donating nature of the tert-butyl group can further enhance this activity. Understanding the thermal limits of this molecule is crucial, as elevated temperatures can initiate degradation, compromising its intended function and potentially generating undesirable byproducts.
Predicted Thermal Stability Profile
The initial stages of degradation are likely to be endothermic, corresponding to melting, followed by exothermic decomposition at higher temperatures. The stability of the molecule will be dictated by the bond dissociation energies of its constituent parts. The bond between the bulky tert-butyl group and the phenyl ring is a likely point of initial cleavage due to steric strain and the stability of the resulting tert-butyl radical.
Potential Degradation Pathways
The thermal degradation of this compound is expected to proceed through a free-radical mechanism. The initiation step would likely be the homolytic cleavage of the weakest bonds in the molecule under thermal stress. Two primary degradation pathways can be postulated:
-
Dealkylation: The cleavage of the bond between the tert-butyl group and the phenyl ring to form a 4-aminodiphenyl radical and a tert-butyl radical. The tert-butyl radical is known to be readily formed via pyrolysis.[4]
-
C-N Bond Scission: The cleavage of one of the C-N bonds, leading to the formation of an aniline radical and a 4-tert-butylphenyl radical, or a phenyl radical and a 4-tert-butylaniline radical.
Following these initial steps, a cascade of further reactions, including hydrogen abstraction, recombination, and fragmentation of the aromatic rings at very high temperatures, would lead to a complex mixture of smaller volatile products and a carbonaceous char.
Caption: Proposed major thermal degradation pathways for this compound.
Analytical Techniques for Thermal Characterization
To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is essential. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Workflow
The following diagram outlines a typical workflow for the thermal analysis of a solid sample like this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperatures at which this compound degrades and to quantify its thermal stability.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used if kinetic analysis is intended.[5]
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature high enough to ensure complete decomposition (e.g., 800 °C).
-
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting TGA curve will show a sigmoidal shape for each degradation step. The first derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting, and to determine their associated enthalpies.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Heating Program: A typical program involves an initial isothermal period, followed by a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition regions.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like some decompositions) will be upward peaks.
Kinetic Analysis of Thermal Degradation
The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetic parameters of the degradation process, such as the activation energy (Ea), which provides insight into the energy barrier for the decomposition reaction. Isoconversional (model-free) methods are powerful for this analysis as they do not assume a specific reaction model.[6][7]
Isoconversional Kinetic Methods
The rate of a solid-state reaction can be described by the general equation: dα/dt = k(T)f(α) where α is the conversion fraction, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model.
Popular isoconversional methods include:
-
Flynn-Wall-Ozawa (FWO) Method: This method uses the following equation: ln(β) = ln(AEa / (R g(α))) - 5.331 - 1.052 (Ea / (RT)) By plotting ln(β) versus 1/T for a constant α, the activation energy (Ea) can be determined from the slope (-1.052 Ea/R).
-
Kissinger-Akahira-Sunose (KAS) Method: This method is described by: ln(β/T²) = ln(AR / (Ea g(α))) - Ea / (RT) A plot of ln(β/T²) versus 1/T for a given conversion (α) yields a straight line with a slope of -Ea/R.
These methods allow for the determination of how the activation energy changes with the extent of conversion, providing a more detailed picture of the degradation mechanism.[6][8][9]
Conclusion
While direct experimental data on the thermal degradation of this compound is limited, a comprehensive understanding of its likely behavior can be formulated through the analysis of analogous structures and the application of established thermoanalytical principles. It is predicted to be a moderately stable compound, with thermal degradation likely initiated by the cleavage of the tert-butyl group or the C-N bond.
For researchers and developers working with this compound, the protocols and analytical approaches detailed in this guide provide a robust framework for empirical investigation. The use of TGA and DSC, coupled with isoconversional kinetic analysis, will yield the critical data needed to ensure its safe and effective application. Further research involving the identification of degradation products using techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) would provide definitive validation of the proposed degradation pathways.
References
- 1. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psecommunity.org [psecommunity.org]
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-tert-butyl-N-phenylaniline
Foreword: The Structural Imperative in Molecular Elucidation
In the realm of materials science and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For researchers, scientists, and drug development professionals, understanding this architecture at the atomic level is not merely an academic exercise; it is a fundamental prerequisite for rational design, optimization, and intellectual property protection. This guide provides an in-depth technical overview of the single-crystal X-ray diffraction (SC-XRD) workflow, a powerful technique for elucidating molecular structures.[1] We will use 4-tert-butyl-N-phenylaniline, a substituted diarylamine, as a practical case study to illustrate the core principles and experimental considerations, from crystal growth to final structural validation. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this guide will proceed with a hypothesized dataset to robustly illustrate the analytical process.
Introduction to this compound: A Molecule of Interest
This compound (C₁₆H₁₉N) is a diarylamine derivative characterized by a phenyl group and a 4-tert-butylphenyl group attached to a central nitrogen atom.[2][3] Its structure presents interesting features for solid-state analysis, including the steric bulk of the tert-butyl group, which can significantly influence molecular packing and intermolecular interactions. The melting point of this compound is in the range of 66-67°C, and it typically appears as a white to pale yellow crystalline solid.[1] Understanding the crystal structure of such molecules is crucial for predicting their properties, such as solubility, stability, and polymorphism, which are all critical parameters in pharmaceutical and materials science applications.
The Cornerstone of Analysis: Growing High-Quality Single Crystals
The adage 'garbage in, garbage out' is particularly pertinent to single-crystal X-ray diffraction. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. Therefore, the first and often most challenging step is to obtain a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods, such as the Buchwald-Hartwig amination or by reacting aniline with a tert-butylated phenyl precursor.[1] It is imperative that the starting material for crystallization is of high purity (>98%), as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection : A solvent system is chosen in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. A mixture of ethanol and water is often a good starting point for moderately polar organic molecules.
-
Dissolution : The crude product is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution.
-
Hot Filtration : The hot solution is filtered to remove any insoluble impurities.
-
Cooling : The filtrate is allowed to cool slowly and undisturbed. Slow cooling is crucial as it promotes the growth of fewer, larger crystals rather than a precipitate of many small crystals.
-
Isolation and Drying : The resulting crystals are isolated by filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. The crystals are then dried under vacuum.
Crystallization Techniques
For growing X-ray quality single crystals, several techniques can be employed. The choice of method depends on the solubility and stability of the compound.
-
Slow Evaporation : A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion : A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling : A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and crystal growth.
Single-Crystal X-ray Diffraction: From Crystal to Data
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The fundamental principle of SC-XRD is that the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern, governed by Bragg's Law.[1]
The SC-XRD Workflow
The process of data collection and structure solution follows a well-defined workflow, which is visualized in the diagram below.
Caption: A flowchart illustrating the key stages in single-crystal X-ray diffraction analysis.
Data Collection
The crystal is cooled, typically to 100 K, in a stream of nitrogen gas to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray reflections.
Data Reduction and Structure Solution
The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption. The resulting data is used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.
Structure Refinement and Validation: Honing the Molecular Model
The initial structural model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
Hypothetical Crystallographic Data for this compound
For illustrative purposes, a plausible set of crystallographic data for this compound is presented in the table below. This data is representative of what would be obtained for a small organic molecule of this nature.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₆H₁₉N |
| Formula Weight | 225.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 9.876(3) |
| β (°) | 98.76(5) |
| Volume (ų) | 1523.4(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 0.982 |
| R-factor (R1) | 0.045 |
| Weighted R-factor (wR2) | 0.112 |
| Goodness-of-fit (S) | 1.05 |
This data is for illustrative purposes only and does not represent a published crystal structure.
Analysis of the (Hypothetical) Crystal Structure
A refined crystal structure provides a wealth of information:
-
Molecular Conformation : The precise bond lengths, bond angles, and torsion angles that define the molecule's shape. For this compound, this would reveal the dihedral angle between the two phenyl rings and the conformation of the tert-butyl group.
-
Intermolecular Interactions : The way molecules pack in the crystal lattice is determined by non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In this case, weak C-H···π interactions would likely be observed.
-
Polymorphism : The ability of a compound to crystallize in different crystal forms with distinct molecular arrangements. Identifying and characterizing polymorphs is critical in the pharmaceutical industry as they can have different physical properties.
The logical relationship between the key structural parameters is depicted in the following diagram.
Caption: A diagram showing the hierarchical relationship of crystallographic data.
Conclusion: From Data to Insight
The crystal structure analysis of a molecule like this compound provides an unparalleled level of structural detail. This in-depth guide has outlined the critical steps, from the meticulous process of growing high-quality single crystals to the sophisticated techniques of X-ray diffraction, data analysis, and structure refinement. For researchers in drug development and materials science, mastering these principles is essential for unlocking the full potential of novel molecular entities. The insights gained from a well-resolved crystal structure form the bedrock of predictive modeling, rational design, and the development of next-generation materials and therapeutics.
References
An In-Depth Technical Guide to the Electronic Properties of 4-tert-butyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4-tert-butyl-N-phenylaniline is a substituted diarylamine of significant interest in materials science and organic electronics. Its molecular structure, featuring a bulky tert-butyl group and two aromatic rings bridged by a nitrogen atom, imparts unique electronic and photophysical properties. This guide provides a comprehensive technical overview of the core electronic characteristics of this compound, offering insights into its synthesis, theoretical electronic structure, and the experimental methodologies used for its characterization. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related compounds and theoretical principles to provide a robust framework for researchers.
Introduction: The Significance of Substituted Diarylamines
Diarylamines, and more broadly, triarylamines, are a cornerstone of modern organic electronic materials. Their utility stems from their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties through synthetic modification. The nitrogen atom's lone pair of electrons readily participates in the π-systems of the adjoined aryl rings, facilitating charge delocalization and stabilizing cationic species. This inherent electronic structure makes them ideal candidates for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As hole transport layers (HTLs), they facilitate the efficient injection and transport of positive charge carriers from the anode to the emissive layer.
-
Organic Photovoltaics (OPVs): They can function as donor materials, absorbing light and initiating the charge separation process.
-
Perovskite Solar Cells: Often incorporated into the hole transport layer to improve device efficiency and stability.
-
Photorefractive Materials: Their ability to form stable radical cations is exploited in applications such as holography and optical data processing.
The introduction of substituents onto the aromatic rings, such as the tert-butyl group in this compound, provides a powerful tool for fine-tuning the material's properties. The tert-butyl group, being electron-donating and sterically bulky, can influence the molecule's ionization potential, solubility, and solid-state packing, all of which are critical parameters for device performance.
Molecular Structure and Synthesis
The chemical structure of this compound consists of a phenyl group and a 4-tert-butylphenyl group bonded to a central nitrogen atom.
Chemical Structure of this compound
-
Molecular Formula: C₁₆H₁₉N
-
Molecular Weight: 225.33 g/mol
-
CAS Number: 4496-49-5
Synthetic Approach: Buchwald-Hartwig Amination
A common and efficient method for the synthesis of diarylamines is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the Buchwald-Hartwig amination reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-tert-butylbenzene (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos or SPhos, typically 1-2 mol % Pd).
-
Solvent Addition: Add anhydrous toluene or dioxane to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Core Electronic Properties
The electronic properties of this compound are dictated by the interplay between the electron-donating nitrogen lone pair, the π-systems of the aromatic rings, and the electron-donating, sterically hindering tert-butyl group.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. For diarylamines, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting the high electron density in this region. The LUMO is generally distributed over the aromatic system. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission characteristics.
Diagram of HOMO-LUMO Energy Levels
Caption: Schematic of HOMO and LUMO energy levels.
Expected Effects of the tert-Butyl Group:
-
Electron-Donating Effect: The tert-butyl group is weakly electron-donating through induction. This effect is expected to raise the HOMO energy level of the molecule compared to unsubstituted N-phenylaniline. A higher HOMO level generally corresponds to a lower ionization potential, making the molecule easier to oxidize.
-
Steric Hindrance: The bulky nature of the tert-butyl group can influence the torsion angle between the phenyl rings. This can affect the extent of π-conjugation, which in turn can modulate the HOMO-LUMO gap.
Quantitative Data (Representative Values for Related Compounds)
| Property | Diphenylamine | N,N'-diphenyl-p-phenylenediamine (DPPD) | Expected Trend for this compound |
| HOMO (eV) | ~ -5.1 to -5.4 | ~ -5.1 | Higher (less negative) than diphenylamine |
| LUMO (eV) | ~ -1.8 to -2.1 | ~ -2.2 | Slightly affected |
| HOMO-LUMO Gap (eV) | ~ 3.0 to 3.3 | ~ 2.9 | Potentially slightly smaller than diphenylamine |
Note: These values are compiled from various computational and experimental studies on related molecules and should be considered as estimates.
Ionization Potential and Electron Affinity
The ionization potential (IP) is the energy required to remove an electron from the HOMO, while the electron affinity (EA) is the energy released when an electron is added to the LUMO. These parameters are directly related to the HOMO and LUMO energy levels, respectively, and are critical for understanding charge injection and transport in electronic devices.
-
Ionization Potential (IP): The electron-donating nature of the tert-butyl group is expected to lower the ionization potential of this compound relative to the unsubstituted parent compound.
-
Electron Affinity (EA): The effect on the electron affinity is expected to be less pronounced, as the tert-butyl group's influence on the LUMO is generally weaker.
Charge Transport Properties
Diarylamines are predominantly p-type materials, meaning they transport positive charge carriers (holes) more efficiently than negative charge carriers (electrons). The hole mobility is a measure of how quickly a hole can move through the material under an electric field.
The charge transport in organic semiconductors is often described by Marcus theory, which relates the charge transfer rate to the electronic coupling between adjacent molecules and the reorganization energy.
Diagram of Charge Hopping Mechanism
Caption: Simplified representation of hole hopping in an organic semiconductor.
The steric bulk of the tert-butyl group can play a significant role in the solid-state packing of this compound. This can influence the intermolecular electronic coupling and, consequently, the hole mobility. While potentially disrupting close π-π stacking, it can also prevent excessive aggregation, which can be beneficial in certain device architectures.
Experimental and Computational Methodologies
Experimental Techniques
Cyclic Voltammetry (CV): A powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Scan the potential of the working electrode and record the resulting current. The potential at which oxidation occurs can be related to the HOMO energy level, and the potential of reduction to the LUMO energy level.
-
Calibration: It is standard practice to use an internal reference, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, for accurate energy level determination.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical band gap, which is related to the HOMO-LUMO gap.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
Measurement: Record the absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm.
-
Analysis: The wavelength at the onset of the lowest energy absorption peak (λ_onset) can be used to calculate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).
Computational Methods
Density Functional Theory (DFT): A widely used quantum mechanical modeling method to calculate the electronic structure of molecules. DFT can provide accurate predictions of HOMO and LUMO energies, molecular geometries, and other electronic properties.
Computational Workflow: DFT Calculations
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.
-
Single-Point Energy Calculation: A single-point energy calculation is then performed using a higher-level basis set to obtain accurate electronic properties, including the energies of the molecular orbitals.
-
Analysis: The output of the calculation provides the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the spatial distribution of these orbitals.
Diagram of Computational Workflow
Caption: A typical workflow for DFT calculations.
Conclusion and Future Outlook
This compound represents a molecule with significant potential in the field of organic electronics. Its electronic properties, influenced by the interplay of the diarylamine core and the tert-butyl substituent, make it an interesting candidate for further investigation. While this guide has provided a comprehensive overview of its expected characteristics and the methods for their determination, there is a clear need for more dedicated experimental and computational studies on this specific molecule. Future research should focus on the precise determination of its electronic energy levels, charge transport properties, and performance in electronic devices. Such studies will not only elucidate the fundamental properties of this compound but also contribute to the broader understanding of structure-property relationships in substituted diarylamines, paving the way for the rational design of next-generation organic electronic materials.
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 4-tert-butyl-N-phenylaniline via Buchwald-Hartwig C-N Cross-Coupling
Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of the diarylamine, 4-tert-butyl-N-phenylaniline, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods in terms of scope, efficiency, and functional group tolerance.[1][2] This document delves into the reaction mechanism, outlines detailed experimental procedures, discusses optimization strategies, and provides troubleshooting insights tailored for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Significance of Diarylamines and the Buchwald-Hartwig Amination
Diarylamines, characterized by a nitrogen atom connected to two aryl groups, are privileged scaffolds in a multitude of high-value applications. They form the core of hole-transporting materials in organic light-emitting diodes (OLEDs), act as antioxidants and stabilizers in industrial chemistry, and are prevalent in pharmaceuticals and agrochemicals. The target molecule of this guide, this compound, serves as a quintessential example of this structural class.
The synthesis of such molecules has been revolutionized by the advent of the Buchwald-Hartwig amination.[1] First reported in the mid-1990s by Professors Stephen L. Buchwald and John F. Hartwig, this reaction enables the direct coupling of an amine with an aryl halide or pseudohalide (e.g., triflate), catalyzed by a palladium complex.[1][2] Its development overcame the limitations of harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often required high temperatures and had limited substrate scope. The reaction's power lies in its modularity and the fine-tuning enabled by the rational design of phosphine ligands, which are critical to the catalyst's performance.
The Catalytic Cycle: Mechanistic Insights
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is crucial for rationalizing experimental choices and for troubleshooting. The cycle comprises three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by phosphine ligands (L), reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium amido complex. The choice of base is critical to prevent side reactions and ensure efficient turnover.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. For sterically hindered products like diarylamines, this step can be slow, and its efficiency is highly dependent on the steric and electronic properties of the phosphine ligand.[3]
Bulky, electron-rich phosphine ligands are paramount to the success of this cycle. They promote the oxidative addition and, most importantly, accelerate the final reductive elimination step, preventing catalyst decomposition and byproduct formation.[1][5]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the coupling of 1-bromo-4-tert-butylbenzene and aniline . This route is often preferred due to the lower cost and high reactivity of aniline. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques to prevent catalyst oxidation.
3.1. Reagents and Equipment
-
Reactants: 1-bromo-4-tert-butylbenzene, Aniline (distilled prior to use)
-
Catalyst System:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous Toluene or Dioxane
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert gas line (N₂ or Ar), heating mantle or oil bath with temperature control, standard glassware for workup, silica gel for column chromatography.
3.2. Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol% relative to Pd).
-
Reagent Addition: In the same flask, add the base, sodium tert-butoxide (1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Addition of Coupling Partners: Under a positive flow of inert gas, add 1-bromo-4-tert-butylbenzene (1.0 equivalent) followed by anhydrous toluene (to achieve a concentration of ~0.1-0.5 M).
-
Initiation: Begin stirring the mixture. Finally, add freshly distilled aniline (1.1-1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench by adding water carefully.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure this compound.
Optimization and Data Presentation
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and considerations for the synthesis of diarylamines.
| Parameter | Recommended Choice | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, commercially available precatalysts that are reduced in situ to the active Pd(0) species.[6] G4 precatalysts (e.g., XPhos Pd G4) are also excellent as they are air-stable and highly active. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[7][8] They accelerate reductive elimination, broaden substrate scope to include less reactive chlorides, and prevent β-hydride elimination.[1] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[4] NaOt-Bu is highly effective but base-sensitive functional groups may require weaker bases like K₃PO₄. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic polar solvents are standard.[4] Toluene is often preferred for its high boiling point, allowing for higher reaction temperatures if needed. |
| Temperature | 80 - 110 °C | While some modern catalyst systems operate at room temperature, heating is generally required to drive the reaction to completion, especially with challenging substrates.[4] |
| Catalyst Loading | 0.5 - 2.0 mol% Pd | Lower catalyst loadings are desirable for industrial applications, but higher loadings may be necessary for difficult couplings or initial optimization runs.[8] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to the final, purified product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality reagents. | Ensure rigorous inert atmosphere technique. Increase reaction temperature. Use freshly distilled/purified solvents and amines. Screen a different ligand/base combination. |
| Hydrodehalogenation | A side reaction where the aryl halide is reduced instead of coupled. Can be promoted by water or certain ligands. | Ensure all reagents and solvents are scrupulously dry. Switch to a bulkier ligand (e.g., from a first-generation ligand to a biarylphosphine). |
| Formation of Bis-arylated Amine | If using a primary amine, a second coupling can occur. | Use a slight excess of the amine (1.1-1.2 eq.) relative to the aryl halide to favor mono-arylation. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | Optimize chromatography conditions (solvent system). If phosphine oxide is an issue, a specific workup (e.g., washing with dilute acid) may help. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The protocol described herein provides a reliable and robust method for the preparation of this compound, a representative diarylamine. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and purity. The mechanistic principles and practical insights provided in this guide serve as a foundation for applying this powerful transformation to a wide array of substrates in academic and industrial research.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 2-Phenylaniline Ligand Scaffold in Advanced Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: A Senior Application Scientist
Introduction: From Simple Scaffolds to High-Performance Precatalysts
In the field of palladium-catalyzed cross-coupling, the rational design of ligands is paramount to achieving high catalytic activity, broad substrate scope, and operational simplicity. While a multitude of phosphine and N-heterocyclic carbene (NHC) ligands have been developed, there is continued interest in ligand scaffolds that can be readily modified and form highly active and stable precatalysts. The diphenylamine framework, exemplified by structures like 4-tert-butyl-N-phenylaniline, represents a simple yet electronically rich backbone. However, the most significant and well-documented application of this structural class in high-performance cross-coupling catalysis is not as a simple ancillary ligand, but as a key component of a robust palladacycle precatalyst.
Specifically, the t-Bu₃P-coordinated 2-phenylaniline-based palladacycle has emerged as a superior precatalyst for demanding transformations such as Suzuki-Miyaura polymerization and C-H activation/arylation reactions.[1][2] This guide will provide a comprehensive overview of this advanced catalytic system, including its synthesis, the mechanistic rationale for its high efficacy, and detailed protocols for its application in key cross-coupling reactions.
The 2-Phenylaniline-Based Palladacycle: A Gateway to a Highly Active Catalyst
The efficacy of the t-Bu₃P-coordinated 2-phenylaniline-based palladacycle lies in its ability to serve as an air- and moisture-stable solid that, under basic reaction conditions, cleanly and efficiently generates a highly reactive, 12-electron (t-Bu₃P)Pd(0) species.[2] This formally coordinatively unsaturated species is a potent catalyst for the oxidative addition of even challenging aryl halide substrates, which is often the rate-limiting step in cross-coupling cycles.[1]
Synthesis of the Precatalyst
The synthesis of the t-Bu₃P-coordinated 2-phenylaniline-based palladacycle is a straightforward, one-pot, two-step procedure starting from commercially available 2-phenylaniline (also known as 2-aminobiphenyl).[1]
Caption: Synthesis of the t-Bu₃P-coordinated 2-phenylaniline-based palladacycle.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling Polymerization
This palladacycle has proven to be a highly efficient precatalyst for the Suzuki-Miyaura cross-coupling polymerization of aryl dibromides and aryl diboronic acids, affording high molecular weight polymers in significantly shorter reaction times compared to conventional palladium catalysts.[1][3]
Experimental Protocol
-
Reaction Setup: In a glovebox, add the aryl dibromide (1.0 equiv), aryl diboronic acid (1.0 equiv), and the t-Bu₃P-coordinated 2-phenylaniline-based palladacycle precatalyst (0.5 - 2.0 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF, toluene) to the vessel, followed by the addition of an aqueous solution of a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0 M solution, 3.0 equiv).
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Polymerization is often complete within 1-2 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and dilute with additional solvent if necessary.
-
Pour the reaction mixture into a vigorously stirred precipitating solvent such as methanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum to a constant weight.
-
Data Summary: Performance in Suzuki Polymerization
| Aryl Dibromide | Aryl Diboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) | Molecular Weight (Mn) |
| 2,7-Dibromo-9,9-dioctylfluorene | 9,9-Dioctylfluorene-2,7-diboronic acid | 1.0 | 1 | 96 | 40,100 |
| 4,7-Dibromobenzo[c][1,2,5]thiadiazole | 9,9-Dioctylfluorene-2,7-diboronic acid | 2.0 | 2 | 95 | 25,300 |
| 1,4-Dibromobenzene | Benzene-1,4-diboronic acid | 1.0 | 1.5 | 92 | 15,500 |
Data synthesized from representative results reported in the literature.[1][3]
Application Protocol 2: C-H Activation/Arylation of Polyfluoroarenes
The precatalyst is also highly effective for the direct arylation of polyfluoroarenes with aryl halides via a C-H activation strategy. This method avoids the need for pre-functionalized fluoroarenes, offering a more atom-economical route to valuable fluorinated biaryls.[2]
Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the t-Bu₃P-coordinated 2-phenylaniline-based palladacycle precatalyst (5.0 mol%), the aryl halide (1.0 equiv), the polyfluoroarene (1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), and a carboxylic acid additive (e.g., pivalic acid, 50 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) to the tube via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Summary: Substrate Scope in C-H Arylation
| Aryl Halide | Polyfluoroarene | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 1,2,3,4-Tetrafluorobenzene | 80 | 2 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | 1,2,3,4-Tetrafluorobenzene | 80 | 2 | 88 |
| 4-Chlorotoluene | 1,2,3,4-Tetrafluorobenzene | 100 | 4 | 75 (86% conversion) |
| 1-Iodopyrene | Pentafluorobenzene | 80 | 3 | 90 |
Data synthesized from representative results reported in the literature.[2]
Mechanistic Insights and the Role of the Ligand Scaffold
The success of this catalytic system is rooted in the in situ generation of the active (t-Bu₃P)Pd(0) species from the stable palladacycle precatalyst. The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below.
Caption: Generalized catalytic cycle initiated by the 2-phenylaniline-based palladacycle.
The 2-phenylaniline moiety, in concert with the bulky and electron-rich tri-tert-butylphosphine (t-Bu₃P), facilitates the formation of a stable precatalyst that can be handled easily in air. Upon heating in the presence of a base, the 2-phenylaniline framework is eliminated, releasing the highly active Pd(0) species. The t-Bu₃P ligand is crucial as it promotes both the oxidative addition step, due to its strong electron-donating character, and the final reductive elimination step, due to its steric bulk. This combination of features makes the overall catalytic cycle highly efficient.[1][2]
Conclusion and Future Outlook
The t-Bu₃P-coordinated 2-phenylaniline-based palladacycle stands out as a highly effective and practical precatalyst for challenging cross-coupling reactions. Its ease of synthesis, stability, and ability to generate a highly active catalytic species in situ make it an attractive alternative to more complex or air-sensitive catalytic systems. The protocols and data presented herein demonstrate its utility for both polymerization and C-H functionalization, highlighting its potential for broad application in materials science and pharmaceutical development. Further investigations into its utility in other cross-coupling transformations, such as Buchwald-Hartwig amination or Sonogashira coupling, are warranted and could expand the toolkit of synthetic chemists.
References
- 1. t-Bu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex as a Precatalyst for the Suzuki Cross-coupling Polymerization of Aryl Dibromides with Aryldiboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tBu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex As Precatalyst for Pd-Catalyzed Coupling Reactions of Aryl Halides with Polyfluoroarenes via C-H Activation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. t-Bu3P-Coordinated 2-Phenylaniline-Based Palladacycle Complex as a Precatalyst for the Suzuki Cross-coupling Polymerization of Aryl Dibromides with Aryldiboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for using 4-tert-butyl-N-phenylaniline in catalysis
Application Note & Protocol
Topic: Experimental Procedure for Using 4-tert-butyl-N-phenylaniline in Catalysis
Audience: Researchers, scientists, and drug development professionals.
Guide to the Catalytic Arylation of this compound: Synthesis of Sterically Hindered Triarylamines
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Triarylamines and the Role of this compound
Triarylamines are a class of organic compounds characterized by a central nitrogen atom bonded to three aryl groups. Their unique propeller-like molecular structure and potent electron-donating capabilities make them indispensable building blocks in materials science.[1] They are foundational to the development of advanced functional materials, including organic light-emitting diodes (OLEDs), photovoltaics (such as dye-sensitized and perovskite solar cells), and organic field-effect transistors.[1][2] The synthesis of these molecules, particularly those with bulky substituents that enhance stability and performance, often presents a significant synthetic challenge.[3]
This compound is a diarylamine that serves as a crucial intermediate in the synthesis of more complex, sterically hindered triarylamines. The presence of the tert-butyl group provides solubility and influences the electronic properties and morphological stability of the final material. The most prevalent and efficient method for incorporating a third aryl group onto this diarylamine is through transition-metal-catalyzed C-N cross-coupling, with the Palladium-catalyzed Buchwald-Hartwig amination being the preeminent strategy.[1][4]
This guide provides a detailed examination of the principles and a practical, field-proven protocol for the Buchwald-Hartwig amination of this compound. We will explore the causality behind the experimental design, from catalyst selection to reaction conditions, ensuring a reproducible and high-yielding procedure for your research.
Core Application: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide or pseudohalide.[4] For a substrate like this compound, which is a secondary diarylamine, the reaction can be challenging due to its lower nucleophilicity and significant steric bulk compared to primary or alkylamines.[1] Overcoming these hurdles requires a carefully optimized catalytic system.
The Catalytic System: A Synergy of Components
A successful Buchwald-Hartwig amination relies on the interplay of three key components:
-
Palladium Precatalyst: The active catalyst is a Pd(0) species. While various precursors can be used, Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) that are reduced in situ are common.[5]
-
Ligand: This is arguably the most critical component. For sterically demanding couplings, bulky, electron-rich phosphine ligands are essential.[5] Ligands like tri-tert-butylphosphine (P(tBu)₃) or related phosphonium salts (e.g., tBu₃P·HBF₄) promote the crucial reductive elimination step and stabilize the active catalytic species.[6] The steric hindrance of the ligand facilitates the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose due to its high basicity and compatibility with the catalytic system.[5]
The Catalytic Cycle: Mechanistic Insights
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps, each influenced by the chosen reagents and conditions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The diarylamine (this compound) coordinates to the Pd(II) center. The base then removes the acidic N-H proton to form a palladium amide complex.
-
Reductive Elimination: This final, crucial step involves the formation of the new C-N bond, yielding the triarylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Detailed Experimental Protocol
This protocol describes the synthesis of 4,4'-di-tert-butyl-N-phenylaniline via the Buchwald-Hartwig amination of this compound and 1-bromo-4-tert-butylbenzene.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) | Mass/Volume |
| This compound | 4496-49-5 | 225.33 | 1.0 eq. | 5.0 | 1.13 g |
| 1-Bromo-4-tert-butylbenzene | 3972-65-4 | 213.12 | 1.1 eq. | 5.5 | 1.17 g (0.86 mL) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 1.0 mol% Pd | 0.025 | 22.9 mg |
| Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) | 131274-22-1 | 290.16 | 2.5 mol% | 0.125 | 36.3 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 eq. | 7.0 | 673 mg |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | - | 25 mL |
Note on Reagent Handling:
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Sodium tert-butoxide is highly hygroscopic and a strong base. Handle with care in a dry environment.
-
Anhydrous toluene is essential for the reaction's success. Use a freshly distilled or commercially available anhydrous grade.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Protocol
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.13 g), sodium tert-butoxide (673 mg), Pd₂(dba)₃ (22.9 mg), and tBu₃P·HBF₄ (36.3 mg).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.
-
Through the septum, add anhydrous toluene (25 mL) via syringe, followed by 1-bromo-4-tert-butylbenzene (0.86 mL).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 16-24 hours. The mixture will typically turn dark brown or black.
-
Causality Check: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide and to facilitate the overall catalytic turnover, especially with sterically hindered substrates.[3]
-
-
Reaction Monitoring:
-
To monitor progress, carefully take a small aliquot from the reaction mixture via syringe, quench it with a few drops of water, extract with ethyl acetate, and spot on a TLC plate (e.g., using a 95:5 Hexane:Ethyl Acetate eluent). The disappearance of the starting diarylamine indicates reaction completion. A typical Rf value for the starting material will be higher than the more polar triarylamine product.
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate.
-
Filter the suspension through a short pad of Celite® to remove the palladium black and inorganic salts. Rinse the pad with an additional 20-30 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by flash column chromatography on silica gel. A gradient eluent system starting from pure hexane and gradually increasing to 2-5% ethyl acetate in hexane is typically effective.
-
Combine the product-containing fractions and remove the solvent in vacuo.
-
For further purification, the resulting solid can be recrystallized from a solvent system like hexane or ethanol to afford the pure triarylamine as a white to off-white solid.
-
Trustworthiness & Validation: Expected Results and Characterization
-
Yield: A successful reaction should provide the desired product, 4,4'-di-tert-butyl-N-phenylaniline, in a good to excellent yield (typically >75%).
-
Physical Appearance: White to light yellow crystalline solid.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (m.p.): To assess purity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of sterically encumbered di- and triarylamines by palladium-catalysed C–N coupling reactions under mild reaction conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 4-tert-butyl-N-phenylaniline as a Core Building Block in Advanced Hole-Transporting Materials
Abstract: The efficiency, stability, and processability of organic and perovskite-based optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), are critically dependent on the performance of the hole-transporting material (HTM). This document provides a detailed technical guide on the role and application of 4-tert-butyl-N-phenylaniline (tB-DPA) as a fundamental building block for designing high-performance polymeric and small-molecule HTMs. We elucidate the structure-property relationships that make this moiety advantageous, distinguishing its function from the similarly named but chemically distinct additive, 4-tert-butylpyridine (tBP). This guide offers field-proven protocols for the synthesis, characterization, and implementation of tB-DPA-based materials in state-of-the-art device fabrication, intended for researchers and scientists in materials science and optoelectronics.
Introduction to Hole-Transporting Materials (HTMs)
In multilayer optoelectronic devices, the Hole-Transporting Layer (HTL) is a critical component sandwiched between the photoactive layer (e.g., perovskite) or emissive layer (in OLEDs) and the anode. Its primary function is to efficiently extract and transport holes to the anode while simultaneously blocking electrons, thereby preventing charge recombination at the anode interface.
An ideal HTM should possess the following characteristics:
-
Appropriate Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the active layer for efficient hole extraction and with the work function of the anode for seamless injection.
-
High Hole Mobility: To ensure rapid charge transport and minimize resistive losses, a high hole mobility (>10⁻⁴ cm² V⁻¹ s⁻¹) is desirable.
-
Excellent Film-Forming Properties: The ability to form uniform, pinhole-free, and morphologically stable amorphous films is crucial for device reproducibility and longevity.
-
High Thermal and Electrochemical Stability: The material must withstand the thermal stress of device operation and resist degradation under electrical bias.
The benchmark HTM, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene (Spiro-OMeTAD), often requires chemical p-doping with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to achieve optimal conductivity and device performance.[1][2] This reliance on hygroscopic dopants, however, can compromise the long-term stability of the device.[1] This has driven the development of novel HTMs with intrinsically high mobility and stability, where molecular design plays a pivotal role.
This compound: A Core Structural Motif
Molecular Profile
This compound is a derivative of diphenylamine, a well-established hole-transporting core. Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | 4-tert-Butyldiphenylamine, tB-DPA | [3][4] |
| CAS Number | 4496-49-5 | [3][4] |
| Molecular Formula | C₁₆H₁₉N | [3][4] |
| Molecular Weight | 225.33 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
Clarification: Building Block vs. Additive
It is critical to distinguish this compound from the commonly used HTL additive, 4-tert-butylpyridine (tBP). While both contain a "4-tert-butyl" group, their core structures and functions are fundamentally different.
-
This compound (Building Block): A triarylamine derivative used as a monomer or core unit in the synthesis of larger, functional HTMs. Its role is integral to the material's electronic structure.
-
4-tert-butylpyridine (tBP) (Additive): A pyridine derivative added to HTL formulations (like Spiro-OMeTAD) to improve solubility of dopants like Li-TFSI, passivate perovskite surface defects, and prevent material deprotonation.[2][6]
Caption: Distinct roles of tB-DPA (building block) and tBP (additive).
Rationale for Use: The Causality of Molecular Design
The incorporation of the this compound motif into HTMs is a deliberate design choice driven by the synergistic benefits of its constituent parts.
-
Triarylamine Core: The nitrogen atom lone pair readily delocalizes across the two phenyl rings, creating a high-energy HOMO level that facilitates hole injection and transport. This is the fundamental electronic engine of the molecule.
-
Tert-butyl Group: This bulky, non-polar group imparts several crucial physical properties:
-
Enhanced Solubility: It significantly improves the solubility of the resulting small molecules or polymers in common organic solvents (e.g., chlorobenzene, toluene, THF), which is essential for solution-based device fabrication techniques like spin-coating.[7]
-
Morphological Stability: The steric hindrance provided by the tert-butyl group disrupts intermolecular π-π stacking. This prevents crystallization and promotes the formation of stable, amorphous films, which is critical for preventing device degradation and ensuring long operational lifetimes.[8]
-
Synthesis and Characterization Protocols
Protocol: Synthesis of this compound
A robust and scalable method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Reaction: 4-tert-butylaniline + Bromobenzene → this compound
Materials:
-
4-tert-butylaniline (1.0 eq)[9]
-
Bromobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Xantphos (0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add NaOtBu, Xantphos, and Pd₂(dba)₃.
-
Reactant Addition: Add 4-tert-butylaniline and anhydrous toluene. Stir for 5 minutes.
-
Initiation: Add bromobenzene via syringe and begin heating the reaction mixture to 100 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench with deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Protocol: Material Characterization
A. Purity and Structural Verification (NMR & Mass Spec):
-
Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. Verify the characteristic peaks corresponding to the aromatic protons and the tert-butyl group.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight (225.1514 g/mol for [M]⁺).
B. Electrochemical Characterization (Cyclic Voltammetry - CV):
-
Solution Prep: Prepare a ~1 mM solution of the material in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Measurement: Scan the potential to measure the onset of the first oxidation peak (E_ox).
-
Calibration: Calibrate against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
HOMO Calculation: Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -e [E_ox (vs Fc/Fc⁺) + 4.8] V
Application in Polymeric HTMs: Formulation and Device Fabrication
The this compound motif is a cornerstone of many successful polymeric HTMs, such as Poly-TPD and TFB.[7][10][11] These polymers are typically synthesized via polymerization reactions like Suzuki or Buchwald-Hartwig coupling.
Protocol: Formulation of a Doped Polymer HTL Solution
This protocol describes the preparation of a solution for a Poly-TPD-type polymer, a common HTM incorporating the target motif. Doping is often necessary to enhance conductivity.
Materials:
-
Poly-TPD derivative (e.g., 10 mg/mL in chlorobenzene)
-
Li-TFSI stock solution (e.g., 170 mg/mL in acetonitrile)
-
tBP (4-tert-butylpyridine)
-
F4-TCNQ (optional p-dopant)
| Dopant/Additive | Typical Concentration (molar ratio to HTM) | Primary Function | Reference |
| Li-TFSI | 0.5 - 0.7 | p-dopant; increases hole concentration and conductivity. | [1] |
| tBP | 3.0 - 3.5 | Improves dopant solubility, passivates perovskite surface, prevents aggregation. | [2] |
| F4-TCNQ | 1-2 wt% | Strong p-dopant; reduces series resistance. | [12] |
Procedure:
-
In a clean vial, add the required volume of the Poly-TPD stock solution.
-
Add the appropriate volume of the Li-TFSI stock solution while stirring.
-
Add tBP directly to the solution.
-
Vortex the solution for at least 1 hour in an inert atmosphere (e.g., a glovebox) to ensure complete mixing and complexation.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
Protocol: HTL Deposition and Device Fabrication (p-i-n PSC)
This protocol outlines the fabrication of a standard inverted (p-i-n) planar perovskite solar cell.
Procedure:
-
Substrate Cleaning: Sequentially sonicate patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 15 min.
-
HTL Deposition:
-
Transfer substrates to a nitrogen-filled glovebox.
-
Spin-coat the filtered HTL solution at 3000-4000 RPM for 30 seconds.
-
Anneal the film at 100 °C for 10 minutes on a hotplate.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., MAPbI₃ or mixed-cation formulations).
-
Spin-coat the perovskite solution onto the HTL. The exact spin program (e.g., two-step with anti-solvent quenching) is highly dependent on the specific perovskite composition.
-
Anneal at 100-120 °C for 10-15 minutes.
-
-
Electron Transport Layer (ETL) Deposition: Deposit C60 (20 nm) and Bathocuproine (BCP, 8 nm) via thermal evaporation.
-
Cathode Deposition: Thermally evaporate the final metal cathode (e.g., Silver or Copper, 100 nm) through a shadow mask to define the device area.
Caption: Typical architecture of an inverted (p-i-n) solar cell.
Performance Data and Analysis
HTMs derived from the this compound motif consistently demonstrate excellent performance in optoelectronic devices. The bulky tert-butyl group and robust triarylamine core contribute to high hole mobility and stable device operation.
| HTM Example | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | Reported Device PCE (%) | Device Architecture | Reference |
| Poly-TPD | ~1 x 10⁻⁴ | -5.1 to -5.3 | > 21% | Inverted PSC | [10][11] |
| TFB | ~2 x 10⁻³ | -5.3 | > 17% (in blends) | PLED / PSC | [7] |
| PFTPA | 1.12 x 10⁻⁵ (dopant-free) | -5.25 | 16.82% | Inverted PSC | [13] |
Note: Performance values are highly dependent on the specific polymer structure, device architecture, and processing conditions.
Conclusion and Future Outlook
This compound is a cornerstone building block in modern hole-transporting materials. Its judicious design—combining the electronically active triarylamine core with a sterically demanding tert-butyl group—provides an optimal balance of electronic properties, solution processability, and morphological stability. This makes it an invaluable component for synthesizing both small-molecule and polymeric HTMs that drive high-performance, stable, and reproducible optoelectronic devices.
Future research will likely focus on further functionalization of the tB-DPA motif to create dopant-free HTMs with even higher intrinsic mobility and tailored energy levels, pushing the efficiency and operational lifetime of perovskite solar cells and OLEDs toward commercial viability.[13][14]
References
- 1. researching.cn [researching.cn]
- 2. researchgate.net [researchgate.net]
- 3. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Effects of 4-tert-butylpyridine on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ncesr.unl.edu [ncesr.unl.edu]
- 13. mdpi.com [mdpi.com]
- 14. DSpace [research-repository.griffith.edu.au]
Synthetic Routes to Functional Materials Using 4-tert-butyl-N-phenylaniline: Application Notes and Protocols
Introduction: The Strategic Importance of 4-tert-butyl-N-phenylaniline in Materials Chemistry
This compound is a versatile building block in the synthesis of a wide array of functional organic materials. Its core structure, a diarylamine, provides a robust platform for creating molecules and polymers with tailored electronic and photophysical properties. The presence of the tert-butyl group is a key feature, enhancing the solubility and processability of the final materials, while also influencing their morphological stability in thin films—a critical aspect for device fabrication. This document provides a comprehensive guide to the synthetic methodologies leveraging this compound for the creation of advanced functional materials, with a focus on applications in organic electronics. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and discuss the structure-property relationships that govern the performance of these materials.
Core Synthetic Strategies and Mechanistic Insights
The functionalization of this compound primarily revolves around the reactivity of the N-H bond and the potential for substitution on the phenyl rings. The most powerful and widely employed technique for C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction allows for the precise construction of complex triarylamine structures, which are central to many hole-transporting materials.
The Buchwald-Hartwig Amination: A Cornerstone of Triarylamine Synthesis
The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines.[1] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The general catalytic cycle, depicted below, proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst.[1]
Figure 1: Generalized catalytic cycle of the Buchwald-Hartwig amination.
The choice of palladium precursor, ligand, and base is critical for achieving high yields and accommodating a broad range of functional groups.[3] Sterically hindered phosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step.[4]
Application Note 1: Synthesis of a Triarylamine-Based Hole-Transporting Material
Objective: To synthesize a model triarylamine-based hole-transporting material (HTM) using this compound and an aryl bromide via a Buchwald-Hartwig amination reaction. Triarylamine derivatives are widely used as HTMs in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their excellent charge-carrying capabilities.[5][6][7]
Experimental Protocol
Materials:
-
This compound
-
4-Bromobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), 4-bromobiphenyl (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 100 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water (3 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired triarylamine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Data
| Compound | Starting Material | Product |
| Structure | This compound | 4-tert-butyl-N-phenyl-N-(biphenyl-4-yl)aniline |
| Molecular Formula | C₁₆H₁₉N | C₂₈H₂₇N |
| Molecular Weight | 225.33 g/mol | 377.52 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Typical Yield | - | 80-95% |
Application Note 2: Synthesis of Electroactive Poly(amide-imide)s
Objective: To synthesize a redox-active poly(amide-imide) containing this compound moieties. Such polymers exhibit stable electrochromic behavior, changing color upon electrochemical oxidation and reduction, making them suitable for applications in smart windows and displays.[8] The tert-butyl groups enhance the solubility of the resulting polymer.[8]
Synthetic Scheme Overview
The synthesis is a multi-step process that begins with the nitration of this compound, followed by reduction to the corresponding diamine. This diamine monomer is then polymerized with a dianhydride to form a poly(amic acid), which is subsequently chemically or thermally converted to the final poly(amide-imide).
Figure 2: Synthetic pathway for electroactive poly(amide-imide)s.
Experimental Protocol (Polymerization Step)
Materials:
-
Synthesized diamine monomer derived from this compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Monomer Dissolution: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer (1.0 mmol) in anhydrous NMP (10 mL).
-
Polycondensation: Slowly add an equimolar amount of 6FDA (1.0 mmol) to the stirred solution at room temperature. Continue stirring for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution.
-
Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (4.0 mmol) and pyridine (2.0 mmol). Heat the mixture to 120 °C and maintain for 4 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the polymer solution into a large volume of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.
-
Characterization: The resulting poly(amide-imide) can be characterized by FT-IR spectroscopy (disappearance of amic acid peaks and appearance of imide peaks), gel permeation chromatography (GPC) for molecular weight determination, and cyclic voltammetry to assess its electrochemical and electrochromic properties.
Expected Polymer Properties
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 280-350 °C |
| Decomposition Temperature (Td) | > 450 °C |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, DMF) |
| Electrochemical Behavior | Reversible oxidation peaks corresponding to the formation of radical cations |
| Electrochromism | Color change from a neutral (e.g., colorless) to an oxidized state (e.g., blue or green) |
Conclusion
This compound serves as a highly valuable and adaptable starting material for the synthesis of a diverse range of functional organic materials. The synthetic routes outlined in these application notes, particularly the robust Buchwald-Hartwig amination and polycondensation reactions, provide researchers with reliable methods to create novel materials for advanced applications. The strategic inclusion of the tert-butyl group consistently imparts favorable properties such as enhanced solubility and morphological stability, which are crucial for the fabrication of high-performance organic electronic devices. The protocols provided herein are intended to serve as a practical guide for scientists and engineers working in the field of materials chemistry and drug development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Scale-Up Synthesis of 4-tert-butyl-N-phenylaniline: An Application Note for Process Development
Introduction
4-tert-butyl-N-phenylaniline is a valuable intermediate in the synthesis of advanced materials and specialty chemicals. Its diarylamine scaffold is a key structural motif in organic light-emitting diodes (OLEDs), antioxidants, and various functional polymers. As the demand for these high-performance materials grows, the need for robust, scalable, and economically viable synthetic routes to this compound becomes increasingly critical. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key considerations for the scale-up synthesis of this important molecule. We will explore and compare the most promising synthetic strategies, provide detailed protocols, and address crucial aspects of process safety, optimization, and downstream processing.
Strategic Approaches to C-N Bond Formation
The synthesis of this compound hinges on the efficient formation of a carbon-nitrogen bond between a phenyl group and a 4-tert-butylaniline moiety. Several classical and modern catalytic methods can be employed for this transformation, each with its own set of advantages and challenges, particularly in the context of large-scale production. The three primary strategies evaluated in this guide are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for its high efficiency and broad substrate scope.
-
Ullmann Condensation: A classical copper-catalyzed method for C-N bond formation, which has seen a resurgence with the development of milder reaction conditions.
-
Reductive Amination: A two-step approach involving the initial synthesis of 4-tert-butylaniline, followed by a reductive coupling with a suitable phenyl precursor.
The choice of the optimal synthetic route on an industrial scale is a multifaceted decision, balancing factors such as raw material cost, catalyst efficiency and cost, reaction conditions (temperature, pressure), process safety, and waste generation.
Comparative Analysis of Synthetic Routes
To facilitate an informed decision-making process, the following table provides a comparative overview of the key parameters for the three primary synthetic routes to this compound.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination (Two-Step) |
| Catalyst | Palladium-based | Copper-based | Transition metal (e.g., Ni, Pd, Pt) |
| Catalyst Cost | High | Low to moderate | Moderate |
| Reaction Temp. | Moderate (typically 80-120 °C) | High (often >150 °C, modern methods are milder) | Moderate to high |
| Reaction Time | Generally shorter (hours) | Often longer (can be >24 hours) | Variable (two distinct steps) |
| Substrate Scope | Broad | More limited, often requires activated aryl halides | Dependent on specific carbonyl and amine precursors |
| Ligand Requirement | Often requires specialized, expensive phosphine ligands | Can be ligand-free or use simpler, cheaper ligands | Generally ligand-free |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | Often requires strong bases (e.g., K2CO3, Cs2CO3) | Not directly applicable in the C-N bond-forming step |
| Process Safety | Exothermic reactions require careful thermal management | High temperatures pose safety risks | Hydrogenation step can be hazardous if not properly managed |
| Scalability | Well-established for large-scale production[1] | Historically used in industry, modern methods are being scaled | Both steps are independently scalable |
Detailed Synthetic Protocols and Methodologies
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as the preferred method for the synthesis of a wide range of arylamines due to its high yields and functional group tolerance.[2][3] For the synthesis of this compound, the reaction involves the coupling of 4-tert-butylaniline with an aryl halide (e.g., bromobenzene or chlorobenzene) in the presence of a palladium catalyst and a suitable phosphine ligand.
Reaction Scheme:
A simplified workflow for the Buchwald-Hartwig amination.
Recommended Kilogram-Scale Protocol:
This protocol is adapted from established procedures for large-scale Buchwald-Hartwig aminations and should be optimized for specific equipment and safety considerations.[1]
Materials:
-
4-tert-butylaniline (1.0 eq)
-
Bromobenzene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.1 mol%)
-
RuPhos (0.02-0.2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene (10 L/kg of limiting reagent)
-
Nitrogen or Argon gas
Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen/argon inlet
-
Temperature control unit
-
Addition funnel for liquids
-
Filtration setup (e.g., Nutsche filter-dryer)
-
Crystallization vessel
Procedure:
-
Reactor Inerting: The reactor is thoroughly dried and purged with nitrogen or argon to establish an inert atmosphere.
-
Reagent Charging: To the reactor, charge 4-tert-butylaniline, sodium tert-butoxide, and the palladium catalyst/ligand system.
-
Solvent Addition: Add anhydrous toluene to the reactor with stirring.
-
Aryl Halide Addition: Slowly add bromobenzene to the reaction mixture via an addition funnel. The addition rate should be controlled to manage any potential exotherm.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-8 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Phase Separation: Separate the organic layer. The aqueous layer can be extracted with toluene to recover any residual product.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then removed under reduced pressure to yield the crude product.
-
Crystallization: The crude this compound is purified by crystallization from a suitable solvent system, such as ethanol/water or heptane.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of a palladium precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as RuPhos is crucial for achieving high catalytic turnover and accommodating the sterically demanding tert-butyl group.[4]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the aniline to facilitate the catalytic cycle without competing in nucleophilic substitution reactions.[2]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the reactants and catalyst system.[2][5]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.[5]
Method 2: Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[6] While traditionally requiring harsh conditions, modern protocols with the use of ligands have made this a more viable option for scale-up.[7][8]
Reaction Scheme:
A simplified workflow for the Ullmann condensation.
Recommended Industrial-Scale Protocol:
This protocol is a generalized procedure based on modern Ullmann coupling methodologies.
Materials:
-
4-tert-butylaniline (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
L-Proline (10-20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: A suitable reactor is charged with 4-tert-butylaniline, bromobenzene, CuI, L-proline, and potassium carbonate.
-
Solvent Addition: Add DMSO or DMF to the reactor.
-
Inerting and Heating: The reactor is purged with nitrogen, and the mixture is heated to 120-150 °C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by HPLC or GC until completion (typically 12-24 hours).
-
Work-up: Cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is washed with water and then purified by crystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a cost-effective catalyst. The use of an amino acid ligand like L-proline can significantly accelerate the reaction and allow for milder conditions compared to traditional ligand-free Ullmann reactions.[7]
-
Base: Potassium carbonate is a common, inexpensive base used in Ullmann condensations.
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are typically required to facilitate the reaction and dissolve the inorganic base.
Method 3: Reductive Amination (Two-Step Approach)
This approach offers an alternative pathway that avoids the direct use of expensive palladium catalysts for the C-N bond formation, though it involves an initial reduction step.
Step 1: Catalytic Reduction of 4-tert-butylnitrobenzene
The first step involves the reduction of commercially available 4-tert-butylnitrobenzene to 4-tert-butylaniline.
Reaction Scheme:
Workflow for the reduction of the nitro precursor.
Protocol for Large-Scale Reduction:
-
Catalyst: 5% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions.
-
Hydrogen Source: Hydrogen gas is the most common and economical reducing agent for this transformation on a large scale.
-
Solvent: Ethanol or methanol are suitable solvents.
-
Procedure: 4-tert-butylnitrobenzene is dissolved in the solvent in a hydrogenation reactor. The Pd/C catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is typically run at a slightly elevated temperature and pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield 4-tert-butylaniline.
Step 2: Reductive Amination of 4-tert-butylaniline
The second step involves the reductive amination of the newly synthesized 4-tert-butylaniline with a suitable phenyl precursor, such as cyclohexanone, followed by dehydrogenation. This is a less direct route to the final product. A more direct reductive amination would involve reacting 4-tert-butylaniline with a phenyl aldehyde or ketone, though this would lead to a different product. A more plausible, though multi-step, approach would be the N-acylation of 4-tert-butylaniline with benzoyl chloride, followed by reduction of the resulting amide. However, for the sake of presenting a true reductive amination pathway, we will consider the reaction with cyclohexanone followed by aromatization.
Causality and Feasibility:
While this two-step reductive amination approach is chemically feasible, it is generally less efficient for the synthesis of this compound compared to the direct C-N cross-coupling methods. The multi-step nature increases process complexity and may lead to lower overall yields. However, it can be a viable option if the starting materials are significantly cheaper or if there are specific process constraints that make the cross-coupling reactions undesirable.
Process Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough safety assessment.
-
Buchwald-Hartwig Amination:
-
Exotherms: Palladium-catalyzed aminations can be exothermic. The rate of addition of the aryl halide and the efficiency of the reactor's cooling system must be carefully controlled to prevent thermal runaway.
-
Flammable Solvents: The use of toluene requires appropriate handling and safety measures to mitigate fire and explosion risks.
-
Strong Bases: Sodium tert-butoxide is a corrosive and moisture-sensitive solid that must be handled with care in an inert atmosphere.
-
-
Ullmann Condensation:
-
High Temperatures: The high reaction temperatures pose a significant safety hazard and require robust engineering controls.
-
Copper Toxicity: While less toxic than palladium, copper compounds should still be handled with appropriate personal protective equipment, and waste streams must be managed responsibly.
-
-
Reductive Amination:
-
Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion hazard. The hydrogenation reactor must be properly designed, maintained, and operated by trained personnel.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry and must be handled with care.
-
Downstream Processing and Purification
The final purity of this compound is critical for its end-use applications.
-
Crystallization: Crystallization is the preferred method for large-scale purification. The choice of solvent is crucial and should be based on solubility data at different temperatures to maximize yield and purity. A mixed solvent system, such as ethanol/water or heptane/ethyl acetate, can often provide better results than a single solvent.
-
Column Chromatography: While effective for small-scale purification, column chromatography is generally not economically viable for large-scale production of bulk chemicals due to the high solvent consumption and lower throughput.
-
Palladium Removal: For products intended for electronic or pharmaceutical applications, residual palladium levels must be minimized. Various palladium scavenging agents can be employed during the work-up to reduce the palladium content to acceptable levels (ppm or ppb).
Conclusion and Recommendations
For the large-scale synthesis of this compound, the Buchwald-Hartwig amination currently represents the most efficient and versatile methodology. Despite the higher initial cost of the palladium catalyst and ligands, the shorter reaction times, milder conditions, and higher yields often translate to a more economically favorable process overall, especially when catalyst recycling is implemented. The Ullmann condensation remains a viable, lower-cost alternative, particularly if a modern, ligand-assisted protocol can be optimized for high yield and reasonable reaction times. The two-step reductive amination route is generally less direct and likely to be less economically competitive for this specific target molecule.
Ultimately, the optimal choice of synthetic route will depend on a detailed process analysis that considers all factors, including raw material costs, capital investment, safety infrastructure, and the specific purity requirements of the final product. It is strongly recommended that a thorough process hazard analysis (PHA) be conducted before any scale-up activities are undertaken.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Definitive Quantification of 4-tert-butyl-N-phenylaniline: Advanced Chromatographic Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-tert-butyl-N-phenylaniline is a crucial antioxidant and stabilizer in various industrial applications, including polymers and lubricants. Its precise quantification is paramount for quality control, stability assessment, and regulatory adherence. This guide provides a comprehensive overview of robust analytical methodologies for the determination of this compound. We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for optimal accuracy, sensitivity, and reproducibility. The causality behind experimental choices is explained, and each protocol is structured as a self-validating system to ensure trustworthiness and data integrity.
Introduction: The Analytical Imperative
This compound, a derivative of diphenylamine, functions as an effective antioxidant by scavenging free radicals, thereby preventing oxidative degradation of materials. Its presence and concentration in finished products must be carefully controlled to ensure product performance and longevity. The development of reliable and validated analytical methods is therefore not merely a procedural step but a critical component of product development and quality assurance.
The choice of analytical technique is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For non-volatile and thermally stable compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a highly suitable technique.[1] Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, offers exceptional selectivity and is ideal for identifying and quantifying the analyte in complex mixtures.[2][3]
This document serves as a practical guide, offering step-by-step protocols that can be adapted to specific laboratory conditions and sample types.
Core Methodologies: HPLC-UV and GC-MS
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of antioxidants in various matrices.[4] A reversed-phase C18 column is the standard choice, offering excellent retention and separation for moderately non-polar compounds like this compound.
-
Principle of Separation: In reversed-phase HPLC, the stationary phase (C18) is non-polar, while the mobile phase is polar (e.g., a mixture of acetonitrile and water). This compound, being relatively non-polar, partitions preferentially into the stationary phase and its elution is controlled by the proportion of organic solvent in the mobile phase.
-
Mobile Phase Selection: A mobile phase of acetonitrile and water provides good resolution and peak shape.[2] The addition of a small amount of acid, such as 0.1% formic acid, is highly recommended. This suppresses the ionization of residual silanol groups on the silica-based column packing, minimizing peak tailing and ensuring consistent retention times.[5]
-
Detection: The aromatic rings in this compound allow for strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is commonly used for aromatic compounds and provides excellent sensitivity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal analytical approach, offering high chromatographic resolution and definitive identification based on mass-to-charge ratio.
-
Principle of Separation: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A non-polar column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5ms), is effective for separating aniline derivatives.[2][3]
-
Temperature Programming: A temperature gradient (oven temperature program) is employed to ensure that compounds with different volatilities elute as sharp, well-defined peaks. The program typically starts at a lower temperature and ramps to a higher temperature to elute the analyte of interest.[2]
-
Mass Spectrometric Detection: Following separation, the analyte is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum is a unique chemical fingerprint that confirms the identity of the compound. Quantification is achieved by measuring the signal intensity of characteristic ions.[6]
Experimental Protocols
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol details a robust HPLC-UV method for the determination of this compound in a polymer matrix.
A. Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)
-
Extraction Solvent: Dichloromethane (HPLC grade)
-
Precipitating Solvent: Methanol (HPLC grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
B. Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
C. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
D. Sample Preparation (from Polyolefin Matrix)
-
Dissolution: Accurately weigh approximately 0.5 g of the polymer sample into a glass vial. Add 10 mL of a suitable solvent like o-xylene or dichloromethane to dissolve the polymer. Gentle heating and stirring may be required.
-
Precipitation: Once dissolved, add 20 mL of methanol dropwise while stirring to precipitate the polymer. The antioxidant will remain in the solvent phase.[4]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the polymer.
-
Extraction: Carefully transfer the supernatant to a clean vial.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]
E. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (70:30 v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
F. Data Analysis and Quantification
-
Inject the working standards to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.
-
Inject the prepared sample solution.
-
Quantify the concentration of this compound in the sample using the calibration curve equation.
G. Trustworthiness: Self-Validating System Checks
-
System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2%. The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.
-
Method Validation Parameters: For full validation, assess linearity, accuracy (spike recovery), precision (intra- and inter-day variability), limit of detection (LOD), and limit of quantification (LOQ).[8]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol 2: Identification and Quantification by GC-MS
This protocol is suitable for the selective quantification and confirmation of this compound.
A. Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvent: Methanol or Dichloromethane (GC grade)
-
Equipment: Analytical balance, volumetric flasks, pipettes, GC vials with septa.
B. Instrumentation
-
GC-MS system with a mass selective detector and autosampler.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[2]
C. Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Prepare as described in the HPLC protocol, using methanol as the solvent.
-
Working Standards (0.1-20 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with methanol.
-
Sample Preparation: Prepare the sample extract as described in the HPLC protocol (Section 3.1.D). After the evaporation step, reconstitute the residue in methanol. Filtration may not be necessary if the extract is clean, but is still recommended.
D. GC-MS Conditions
| Parameter | Value |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 50-500 amu |
E. Data Analysis and Quantification
-
Identification: Confirm the identity of the analyte by comparing its retention time and the acquired mass spectrum with that of a pure standard. The molecular ion (m/z 225) and key fragment ions should be present.[9]
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 210, representing loss of a methyl group) against concentration.
-
Calculate the analyte concentration in the sample using the regression equation.
F. Trustworthiness: Self-Validating System Checks
-
GC Inlet Maintenance: Anilines can be active. Regularly replace the inlet liner and septum to prevent analyte degradation and ensure reproducible results.
-
MS Tune Verification: Perform a daily or weekly autotune of the mass spectrometer to ensure mass accuracy and sensitivity are within specifications.
-
Confirmation: For unequivocal identification, the ratio of two or three characteristic ions in the sample should match those in the standard within a predefined tolerance (e.g., ±20%).
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS identification and quantification of this compound.
Method Performance and Validation Data
The following table summarizes typical performance characteristics for a validated HPLC-UV method, based on literature for similar analytes.[4][8]
| Parameter | Typical Performance | Rationale |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and detector response. |
| Range | 1 - 100 µg/mL | The concentration range over which the method is precise, accurate, and linear. |
| Limit of Detection (LOD) | 0.01 - 0.15 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.40 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 85% – 110% | Measures the closeness of the experimental value to the true value, assessed by spiking a blank matrix. |
| Precision (RSD) | < 3% (Intra-day) < 5% (Inter-day) | Measures the degree of scatter between a series of measurements. |
Conclusion
The accurate quantification of this compound is essential for ensuring product quality and performance. The HPLC-UV and GC-MS methods detailed in this application note provide robust, reliable, and validated approaches for this purpose. The HPLC method is ideal for routine quality control due to its simplicity and high throughput, while the GC-MS method offers unparalleled selectivity and confirmatory power, making it invaluable for research, troubleshooting, and analysis in complex matrices. By understanding the principles behind each step and implementing the self-validating checks, researchers can generate high-quality, defensible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-tert-butyl-N-phenylaniline in Modern Medicinal Chemistry
Introduction: The Diarylamine Scaffold and the Role of 4-tert-butyl-N-phenylaniline
The diarylamine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its unique three-dimensional arrangement and electronic properties allow it to engage in critical interactions with biological targets. The synthesis of complex diarylamines is, therefore, a central task in drug discovery. Among the vast catalog of available building blocks, this compound stands out for its strategic utility.
The incorporation of a tert-butyl group offers several advantages in drug design. This bulky, lipophilic moiety can:
-
Enhance Metabolic Stability: By sterically shielding adjacent positions on the phenyl ring, it can prevent metabolic oxidation, a common pathway for drug degradation.
-
Modulate Lipophilicity: The tert-butyl group significantly increases the lipophilicity (logP) of a molecule, which can be fine-tuned to optimize membrane permeability and pharmacokinetic profiles.
-
Provide a Steric Anchor: It can serve as a "deep pocket" binding element, occupying hydrophobic cavities within a protein's active site to increase binding affinity and selectivity.
-
Influence Solid-State Properties: Its presence can disrupt crystal packing, potentially improving the solubility of the final active pharmaceutical ingredient (API).
This guide provides a detailed overview of this compound as a versatile building block, focusing on its application in palladium-catalyzed cross-coupling reactions and presenting a robust protocol for its use in synthesizing advanced molecular architectures.
Physicochemical & Handling Properties
Properly understanding the characteristics of a starting material is fundamental to successful and reproducible synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 4-tert-Butyldiphenylamine, N-(4-tert-Butylphenyl)aniline | [1] |
| CAS Number | 4496-49-5 | [2] |
| Molecular Formula | C₁₆H₁₉N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | TCI America |
| Melting Point | 66.0 to 70.0 °C | TCI America |
| Solubility | Soluble in common organic solvents (Toluene, THF, Dichloromethane, Ethyl Acetate). Insoluble in water. | General Knowledge |
| Storage | Store in a cool, dry place away from light and oxidizing agents. Airtight container recommended. | General Chemical Safety |
Core Application: Synthesis of Triarylamines via Buchwald-Hartwig Amination
One of the most powerful and widely adopted methods for constructing C-N bonds in medicinal chemistry is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction enables the coupling of amines with aryl halides or pseudohalides (e.g., triflates), providing a direct route to substituted diaryl- and triarylamines. This compound serves as an excellent nucleophilic partner in this transformation, allowing for the introduction of its unique structural features onto a new aromatic or heteroaromatic core.
The general transformation is depicted below:
Caption: General workflow for Buchwald-Hartwig amination.
Mechanistic Rationale & Component Selection
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable sources of palladium that generate the active Pd(0) species in situ. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in the reaction mixture.
-
Ligand (e.g., tBu₃P·HBF₄, XPhos, SPhos): The choice of phosphine ligand is critical. The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (tBu₃P) are often highly effective for coupling secondary amines like this compound.
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex), forming the palladium amide intermediate that is crucial for the reductive elimination step. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, non-protic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene is a standard choice due to its high boiling point, allowing for elevated reaction temperatures.
Detailed Protocol: Synthesis of N-(4-tert-butylphenyl)-N-phenyl-[1,1'-biphenyl]-4-amine
This protocol details the coupling of this compound with 4-bromobiphenyl as a representative example.
Reaction Scheme:
Caption: Synthesis of a representative triarylamine.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromobiphenyl | 233.10 | 1.0 | 233 mg | 1.0 |
| This compound | 225.33 | 1.1 | 248 mg | 1.1 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg | 0.01 |
| tBu₃P·HBF₄ | 290.18 | 0.02 | 5.8 mg | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 |
| Anhydrous Toluene | - | - | 5 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl (233 mg, 1.0 mmol), this compound (248 mg, 1.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Expert Insight: Weighing the solid reagents in the air is acceptable, but do so quickly, especially for the hygroscopic base. The catalyst and ligand should be added under an inert atmosphere if possible.
-
-
Catalyst & Ligand Addition: In a glovebox or under a positive flow of nitrogen/argon, add the palladium catalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the ligand tBu₃P·HBF₄ (5.8 mg, 0.02 mmol).
-
Trustworthiness: The use of a pre-catalyst and a well-defined ligand-to-metal ratio ensures reaction reproducibility. Minor variations in catalyst loading can significantly impact yield and reaction time.
-
-
Solvent Addition & Degassing: Add anhydrous toluene (5 mL) via syringe. Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with nitrogen or argon.
-
Causality: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the catalytic system. Thorough degassing is critical for achieving high yields.
-
-
Reaction: Immerse the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 5-10% Ethyl Acetate in Hexanes.
-
Work-up: Once the reaction is complete (consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure triarylamine product.
Case Study: The 4-tert-butylaniline Scaffold in SARS-CoV 3CL Protease Inhibitors
While direct applications of this compound in marketed drugs are proprietary, the utility of the closely related 4-tert-butylaniline core is well-documented. In a notable study, researchers developed potent, non-covalent inhibitors of the SARS-CoV 3CL protease, a critical enzyme for viral replication.[3]
The synthesis utilized a powerful multi-component Ugi reaction, where 4-tert-butylaniline was a key starting material.[3] The resulting inhibitor, ML188, incorporated the 4-tert-butylphenyl group, which was found to occupy a key hydrophobic pocket (S2 pocket) in the enzyme's active site. This demonstrates the principle of using the tert-butyl group as a steric and hydrophobic anchor to achieve high binding affinity.
Caption: Synthesis of a protease inhibitor using a 4-tert-butylaniline building block.[3]
This case study validates the strategic importance of the 4-tert-butylphenylamine scaffold in generating molecules with potent and specific biological activity, a principle directly extendable to derivatives synthesized from this compound.
Conclusion
This compound is more than just a catalogue chemical; it is a strategic building block for medicinal chemists. Its inherent physicochemical properties, conferred by the bulky tert-butyl group, combined with its reactivity in robust C-N bond-forming reactions like the Buchwald-Hartwig amination, make it an invaluable tool for accessing novel chemical space. The protocols and insights provided herein are intended to empower researchers to confidently incorporate this versatile scaffold into their drug discovery programs, facilitating the development of the next generation of therapeutic agents.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common side reactions with 4-tert-butyl-N-phenylaniline
Welcome to the technical support resource for the synthesis and handling of 4-tert-butyl-N-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its synthesis, primarily through modern cross-coupling methodologies like the Buchwald-Hartwig amination and Ullmann condensation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental work.
Introduction to this compound Synthesis
This compound is a diarylamine commonly synthesized via palladium- or copper-catalyzed cross-coupling reactions. The most prevalent methods involve the reaction of 4-tert-butylaniline with an aryl halide (or vice-versa) or aniline with a 4-tert-butylaryl halide. While powerful, these reactions are sensitive to various parameters, and deviation from optimal conditions can lead to a range of side products that complicate purification and reduce yields. This guide addresses the most frequent challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Side Reactions & Solutions
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is low, and I've isolated a significant amount of 4-tert-butylanisole. What happened?
Plausible Cause: You are likely observing hydrodehalogenation of your aryl halide starting material (e.g., 4-bromo-tert-butylbenzene or 4-chloro-tert-butylbenzene). This is a common side reaction in palladium-catalyzed aminations, particularly the Buchwald-Hartwig reaction.[1][2] It occurs when an intermediate palladium-hydride species, formed via β-hydride elimination from the amine or another source, reductively eliminates with the aryl group instead of the desired amine coupling.
Diagnostic Steps:
-
TLC Analysis: Compare your reaction mixture to a standard of your aryl halide starting material and 4-tert-butylanisole. The side product will be less polar than the starting aniline but likely more polar than the desired diarylamine product.
-
Crude ¹H NMR: Look for the characteristic singlet of the tert-butyl group (~1.3 ppm) and the aromatic signals of the dehalogenated arene, without the corresponding N-H or second aromatic ring signals from the product.
-
GC-MS: This is the most definitive method to confirm the mass of the side product corresponding to the dehalogenated arene.
Solutions & Protocol Adjustments:
-
Ligand Choice is Critical: The choice of phosphine ligand has the most significant impact on suppressing hydrodehalogenation. Sterically hindered, electron-rich biarylphosphine ligands are designed to promote the desired C-N reductive elimination over competing pathways.[1]
-
Recommendation: Switch to a bulkier ligand such as XPhos, SPhos, or BrettPhos. These ligands create a steric shield around the palladium center that favors the productive amination pathway.
-
-
Base Selection: The choice and strength of the base can influence the formation of palladium-hydride species. While strong bases like NaOtBu are common, they can sometimes promote side reactions.
-
Recommendation: Consider using a weaker base like K₃PO₄ or Cs₂CO₃, especially if your substrate is sensitive.[3]
-
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions.
-
Recommendation: Start the reaction at a lower temperature (e.g., 80 °C) and slowly increase only if the reaction is sluggish, while monitoring by TLC.
-
Mechanistic Insight: The desired catalytic cycle involves oxidative addition, amine coordination/deprotonation, and C-N reductive elimination. Hydrodehalogenation arises from an unproductive off-cycle pathway where a Pd-H species intercepts the Pd(Ar)(X) intermediate.
Q2: My final product is pure by NMR, but it's a dark brown/purple color. What causes this and how can I fix it?
Plausible Cause: Aniline derivatives are susceptible to oxidation, forming highly colored impurities, even at trace levels. This can happen due to residual oxygen in your reaction vessel, during the aqueous workup, or upon exposure to air during purification and storage. The nitrogen lone pair increases the electron density of the aromatic ring, making it sensitive to single-electron transfer (SET) processes.
Diagnostic Steps:
-
This issue is primarily cosmetic if NMR and other analyses show high purity. The colored impurities are often present in very low concentrations (<1%) but have strong chromophores.
Solutions & Protocol Adjustments:
-
Strictly Anaerobic Conditions:
-
Protocol: Ensure your reaction solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction flask should be flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Purification Strategy:
-
Activated Carbon: For minor color issues, dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can adsorb the colored impurities. Filter through a pad of Celite® and then concentrate the solvent.
-
Recrystallization: If the product is a solid, recrystallization is often the best method. Hexanes or heptane are good starting points for nonpolar compounds like this.
-
Silica Gel Chromatography with Precautions: If column chromatography is necessary, use a freshly packed column and run it relatively quickly. Sometimes, adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking and decomposition on silica, which can be slightly acidic.
-
Q3: I'm seeing a significant amount of phenol (4-tert-butylphenol) in my reaction mixture. Why?
Plausible Cause: This side reaction typically occurs when using alkoxide bases (e.g., NaOtBu, KOtBu) and there is residual water in the reaction. Water can hydrolyze the palladium-alkoxide intermediate or react with the aryl halide in a palladium-catalyzed C-O coupling reaction. This is more common in Ullmann-type (copper-catalyzed) reactions but can also occur in palladium catalysis.[4]
Diagnostic Steps:
-
TLC/LC-MS: Compare the side product spot/peak with an authentic sample of 4-tert-butylphenol.
-
Workup Analysis: The phenolic side product can often be removed with a basic aqueous wash (e.g., 1M NaOH) during workup. If a significant portion of your mass is lost to the aqueous layer, this is a strong indicator.
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions:
-
Protocol: Use freshly dried solvents. Dry your starting materials, especially the aniline and any solid bases, in a vacuum oven before use.
-
-
Switch the Base:
-
Recommendation: If phenol formation is persistent, switch from an alkoxide base to a carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). These are non-nucleophilic and do not participate in C-O coupling.
-
-
Consider Ullmann Conditions Carefully: While Ullmann couplings are effective, they often require higher temperatures, which can promote side reactions.[5] If using a copper catalyst, ensure your ligands (e.g., phenanthroline derivatives) and conditions are optimized for C-N over C-O coupling.[6]
Q4: My reaction is clean, but during workup with acid, I lose my product and see a new, more polar spot on TLC. What is happening?
Plausible Cause: The tert-butyl group is labile under strong acidic conditions, especially with heat.[7] You are likely causing an acid-catalyzed dealkylation of your product to form N-phenylaniline.[8] The stable tert-butyl carbocation is readily formed and typically eliminates a proton to form isobutene gas.[8]
Diagnostic Steps:
-
Stability Test: Take a small, pure sample of your product, dissolve it in a solvent, and add the acid you used in your workup (e.g., 1M HCl). Stir for an hour and monitor by TLC. The appearance of a new, more polar spot corresponding to N-phenylaniline will confirm the instability.[9]
-
NMR of Degraded Product: Isolate the new compound. The ¹H NMR will show the absence of the large singlet at ~1.3 ppm for the tert-butyl group.
Solutions & Protocol Adjustments:
-
Avoid Acidic Workup: Do not use acidic washes to neutralize the base or remove starting materials if your target contains an acid-labile group.
-
Alternative Workup Protocol:
-
After the reaction is complete, cool to room temperature and dilute with a nonpolar solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude material by column chromatography or recrystallization.
-
Mechanistic Insight: De-tert-butylation The reaction is initiated by protonation of the aromatic ring, followed by cleavage of the C-C bond to release the stable tertiary carbocation.
Data Summary & Condition Comparison
For a successful synthesis, choosing the right reaction type is key. Below is a comparison of typical conditions for the two most common methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) or Palladium(II) precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) or Copper(II) salts (e.g., CuI, Cu₂O, CuSO₄) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos) | N- or O-based ligands (e.g., 1,10-phenanthroline, L-proline, diamines) |
| Base | Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, Cs₂CO₃) | Typically K₂CO₃, Cs₂CO₃, or sometimes KOH |
| Solvent | Aprotic, nonpolar to polar (Toluene, Dioxane, THF) | High-boiling polar aprotic (DMF, DMSO, NMP) |
| Temperature | 60 - 120 °C | 100 - 210 °C (often higher than Pd)[5] |
| Key Advantage | Broader substrate scope, milder conditions, high functional group tolerance.[1] | Lower catalyst cost, effective for specific electron-deficient aryl halides. |
| Common Issue | Hydrodehalogenation, catalyst sensitivity. | Higher temperatures, sometimes requires stoichiometric copper.[5] |
Frequently Asked Questions (FAQs)
Q: Which aryl halide is best to use: iodide, bromide, or chloride? A: The general reactivity trend for Buchwald-Hartwig amination is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[4] Aryl iodides are the most reactive but also the most expensive and can sometimes cause catalyst inhibition. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and require specialized, highly active catalyst systems (often using bulky biarylphosphine ligands) to achieve good yields.[2][4]
Q: My reaction stalls and does not go to completion. What should I do? A: This often points to catalyst deactivation. Ensure your anaerobic technique is flawless. Amines can sometimes act as ligands and displace the necessary phosphine ligand, leading to inactive palladium species.[10] You can try adding a slight excess of the phosphine ligand (e.g., a Pd:Ligand ratio of 1:1.5 or 1:2). If the reaction has stalled at an intermediate temperature, a gentle increase in heat may restart the catalytic cycle, but monitor closely for decomposition.
Q: How can I effectively remove the phosphine ligand or its oxide from my final product? A: Phosphine oxides can be tricky to remove as they are often polar and can co-elute with the product.
-
Acid Wash (If Tolerated): If your product is not acid-sensitive, a wash with dilute HCl can protonate the diarylamine product, allowing you to extract the neutral phosphine oxide with an organic solvent. You would then neutralize the aqueous layer and re-extract your product.
-
Heptane/Hexane Trituration: Phosphine oxides are often insoluble in very nonpolar solvents like hexane or heptane. Dissolving your crude product in a minimal amount of a slightly more polar solvent (like ether or dichloromethane) and then adding a large volume of hexane can cause the oxide to precipitate, after which it can be filtered off.
-
Specialized Chromatography: For very difficult separations, using a different stationary phase, like alumina, might be effective.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]
- 8. Question: Mechanism for Acid-Catalyzed Dealkylation of p-tert-butylphenol.. [askfilo.com]
- 9. How To [chem.rochester.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Loading Optimization for Reactions with 4-tert-butyl-N-phenylaniline
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 4-tert-butyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols. As a diarylamine, this compound is a common substrate in C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. Achieving optimal catalyst loading is critical for maximizing yield, minimizing impurities, and ensuring cost-effectiveness.
This center provides answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to address challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst loading and its impact on reactions with diarylamines like this compound.
Q1: Why is optimizing catalyst loading so critical for my reaction's success?
A1: Catalyst loading directly influences reaction kinetics, product yield, and purity.
-
Too Low: Insufficient catalyst can lead to slow or incomplete conversion, as the number of active catalytic sites is too low to process the substrate in a reasonable timeframe. This results in low yield and recovery of unreacted starting material.[1][2]
-
Too High: While it might increase the reaction rate, excessive catalyst loading is economically inefficient and can complicate product purification, as removal of residual palladium can be challenging. More importantly, higher concentrations of palladium can sometimes promote unwanted side reactions, such as hydrodehalogenation or the formation of palladium black (inactive nanoparticles), which effectively deactivates the catalyst.[3]
Q2: What is a typical starting catalyst loading range for a Buchwald-Hartwig amination with a diarylamine?
A2: For most palladium-catalyzed C-N cross-coupling reactions, a good starting point for catalyst loading is between 0.5 mol% and 2.5 mol% of the palladium source relative to the limiting reagent (typically the aryl halide).[4][5] For well-established and efficient catalyst systems (e.g., using modern biarylphosphine ligands), loadings can often be lowered to the 0.1-0.5 mol% range, especially during scale-up.[2]
Q3: Should I use a palladium(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source or precatalyst?
A3: While Pd(II) sources like Pd(OAc)₂ and Pd₂(dba)₃ are common, they require an in situ reduction to the active Pd(0) species. This step can be unreliable and inconsistent.[1][6] Modern palladium precatalysts (e.g., G3-XPhos, G4-DavePhos) are highly recommended.[1] These are typically air-stable Pd(II) complexes that efficiently and cleanly generate the active, monoligated Pd(0) species upon exposure to the base in the reaction mixture.[2][7] This leads to more reproducible results, often allows for lower catalyst loadings, and simplifies reaction setup.[1]
Q4: How does my choice of ligand affect the optimal catalyst loading?
A4: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and dictates the scope of the reaction.[8] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, RuPhos) are generally the most effective for C-N couplings.[1][9] These ligands promote the crucial, often rate-limiting, steps of the catalytic cycle: oxidative addition and reductive elimination.[7][10] A more efficient ligand allows the catalytic cycle to turn over more rapidly and with greater stability, directly enabling the use of lower catalyst loadings.[11]
Section 2: Troubleshooting Guide for Low Yield & Side Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound in cross-coupling reactions.
Issue 1: My reaction has stalled or shows low conversion.
If your reaction stops before the limiting reagent is fully consumed, it often points to catalyst deactivation or suboptimal conditions.
Troubleshooting Workflow: Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Purification of Crude 4-tert-butyl-N-phenylaniline
Welcome to the technical support center for the purification of 4-tert-butyl-N-phenylaniline (also known as 4-tert-butyldiphenylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, especially when synthesized via palladium-catalyzed methods like the Buchwald-Hartwig amination, can contain a variety of impurities.[1][2] Understanding these is the first step to a successful purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual 4-tert-butylaniline and the corresponding aryl halide (e.g., bromobenzene or chlorobenzene).
-
Catalyst Residues: Traces of the palladium catalyst and phosphine ligands. These can often impart a dark color to the crude product.[3]
-
Homocoupled Byproducts: Biphenyls formed from the coupling of two aryl halides.
-
Hydrodehalogenation Products: The arene corresponding to the aryl halide starting material.
-
Oxidation Products: Anilines can be sensitive to air and light, leading to the formation of colored, oxidized impurities.[4]
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice between recrystallization and column chromatography depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Recrystallization is an excellent choice for large-scale purifications where the impurities have significantly different solubility profiles from the desired product.[5] It is generally more cost-effective and can yield highly crystalline, pure material if a suitable solvent system is found.
-
Column Chromatography offers superior separation power for complex mixtures where impurities have similar polarities to the product.[2][6] It is ideal for smaller-scale purifications and when very high purity is essential. However, it is more solvent and time-intensive.
Q3: My crude product is a dark brown or yellow solid. What causes this, and how can I remove the color?
A3: The discoloration is often due to residual palladium catalyst (appearing as palladium black) or the presence of oxidized aniline species.[3][4] While purification by recrystallization or chromatography will remove many of these, persistent color can sometimes be addressed by treating a solution of the crude product with activated charcoal.[5] However, use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. This guide addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | - Insufficient solvent.- Inappropriate solvent choice. | - Add more solvent in small portions to the boiling mixture.- Select a more suitable solvent or solvent pair in which the compound has higher solubility at elevated temperatures. |
| "Oiling Out" | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Cooling is too rapid. | - Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent.- Ensure the solvent's boiling point is below the product's melting point (66-70 °C).- Allow the solution to cool more slowly to room temperature before further cooling in an ice bath.[7] |
| No Crystal Formation on Cooling | - Solution is not saturated.- Supersaturation has occurred. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound. |
| Low Recovery Yield | - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Significant product solubility in the cold solvent. | - Use the minimum amount of boiling solvent necessary for complete dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Cool the solution thoroughly in an ice bath before filtration and wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| Crystals are Still Colored/Impure | - Inefficient removal of impurities in one step.- Co-crystallization of impurities. | - Perform a second recrystallization.- For colored impurities, add a small amount of activated charcoal to the hot solution before filtering.[5] |
Troubleshooting Guide: Column Chromatography
Column chromatography provides excellent separation but requires careful optimization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system (eluent). | - Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate) to achieve a target Rf value of 0.2-0.4 for the product.[6] |
| Streaking or Tailing of the Product Spot | - The compound is interacting too strongly with the acidic silica gel.- The column is overloaded.- The compound is degrading on the silica. | - Add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica gel.- Ensure you are not loading too much crude material (a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight).- If degradation is suspected, consider using a less acidic stationary phase like alumina. |
| Product Does Not Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, move from 5% ethyl acetate in hexane to 10% or 20%.[9] |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent. Start with a very non-polar solvent like pure hexane or 1-2% ethyl acetate in hexane. |
| Residual Palladium in Purified Fractions | - Palladium complexes are co-eluting with the product. | - Before chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane) and filter it through a plug of Celite or silica gel to remove insoluble palladium black.[10] For soluble palladium species, specialized scavengers can be used.[11] |
Visualizing Purification Workflows
A logical approach is crucial for efficient purification. The following diagrams outline the general workflow and decision-making process.
Caption: General purification workflow for crude this compound.
Caption: Decision-making process for troubleshooting recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System: Ethanol/Water)
This method is effective when the compound is highly soluble in one solvent (ethanol) and poorly soluble in another miscible solvent (water).[3][12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a persistent cloudiness is observed. This is the point of saturation.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. The purified product should be a white to off-white crystalline solid.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general guideline and should be preceded by Thin Layer Chromatography (TLC) to determine the optimal eluent system.[13] A mixture of hexanes and ethyl acetate is a good starting point.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10). The ideal eluent system will give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the least polar solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If the impurities and product have significantly different polarities, you can gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to speed up the elution of more polar compounds.[9]
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. aroonchande.com [aroonchande.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. chem.rochester.edu [chem.rochester.edu]
stability issues of 4-tert-butyl-N-phenylaniline under reaction conditions
Welcome to the technical support center for 4-tert-butyl-N-phenylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile diarylamine. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability issues encountered during synthetic applications.
Introduction
This compound is a key building block in organic synthesis, valued for its role in constructing complex molecular architectures, particularly in pharmaceuticals and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is well-documented.[1] However, like many diarylamines, its stability under certain reaction conditions can be a critical factor influencing yield, purity, and reproducibility. This guide provides practical, experience-driven advice to help you anticipate and resolve these challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter when using this compound in your reactions. Each issue is presented in a question-and-answer format, offering not just solutions but also the underlying chemical principles.
Question 1: I am observing significant byproduct formation, including hydrodehalogenation of my aryl halide, in a Buchwald-Hartwig amination reaction. What is causing this and how can I minimize it?
Answer:
Hydrodehalogenation, the replacement of a halogen on your aryl halide with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations.[2] This undesired outcome typically arises from a competing reaction pathway within the palladium catalytic cycle, specifically β-hydride elimination from the palladium-amide intermediate.
Causality: The intended pathway involves reductive elimination of the desired triarylamine from the palladium(II) intermediate. However, if the palladium-amide complex has an accessible β-hydrogen (on an alkyl group of the amine or another ligand), it can undergo β-hydride elimination to form a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to produce the hydrodehalogenated arene.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. Consider switching to a more sterically demanding ligand.
-
Base Selection: The nature and strength of the base can influence the concentration of the palladium-hydride species. A weaker base might slow down the deprotonation of the amine, which can sometimes mitigate side reactions. However, the base must be strong enough to facilitate the catalytic cycle. A careful screening of bases is recommended.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which often has a higher activation energy than the desired reductive elimination.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. A survey of common solvents for Buchwald-Hartwig reactions, such as toluene, dioxane, or THF, may reveal an optimal medium that minimizes hydrodehalogenation.
Visualizing the Competing Pathways:
Caption: Competing pathways in Buchwald-Hartwig amination.
Question 2: My reaction mixture is turning dark, and I'm isolating colored impurities along with my product. What could be the source of this decomposition?
Answer:
The development of color in reactions involving diarylamines often points to oxidative degradation. This compound, while relatively stable, can be susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen or oxidizing agents.
Potential Degradation Pathways:
-
Oxidation to Quinone-imine Derivatives: The aniline moiety is susceptible to oxidation, which can lead to the formation of highly colored quinone-imine type structures through radical intermediates. This process can be catalyzed by trace metals or initiated by peroxides that may be present in solvents like THF or dioxane.
-
N-N Coupling: Radical cations of diarylamines can couple to form N,N-dimeric species, which are often colored.
-
Oxidation of the tert-Butyl Group: While the tert-butyl group is generally stable, under harsh oxidative conditions, it can undergo fragmentation.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation by atmospheric oxygen. |
| Solvent Purity | Use freshly distilled or sparged solvents to remove dissolved oxygen and peroxides. | Peroxides can initiate radical chain reactions leading to degradation. |
| Temperature | Avoid excessive heating. Run reactions at the lowest effective temperature. | Thermal decomposition and oxidation rates increase with temperature. |
| Antioxidant Additives | In some cases, a small amount of a radical scavenger may be beneficial, but this should be tested carefully to avoid interference with the desired reaction. |
Experimental Protocol for Solvent Purification:
-
Degassing via Sparging: Bubble a stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes to displace dissolved oxygen.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent with liquid nitrogen, evacuate the headspace under vacuum, and then allow it to thaw. Repeat this cycle three times.
-
Distillation: Distill solvents from an appropriate drying agent under an inert atmosphere. For example, distill THF from sodium/benzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Exposure to light and air can promote gradual oxidation, leading to discoloration and the formation of impurities.
Q2: Is this compound stable to strongly acidic or basic conditions?
A2:
-
Acidic Conditions: While the aniline nitrogen can be protonated by strong acids, the C-N bond is generally stable to hydrolysis under typical acidic work-up conditions. However, prolonged exposure to hot, concentrated strong acids may lead to degradation.
-
Basic Conditions: this compound is generally stable in the presence of common bases used in organic synthesis, such as sodium tert-butoxide, potassium carbonate, and triethylamine. Extremely strong bases under harsh conditions could potentially deprotonate the N-H bond, but the resulting amide is typically stable.
Q3: Can the tert-butyl group cleave under reaction conditions?
A3: The tert-butyl group is generally robust. However, under strongly acidic conditions and at elevated temperatures, cleavage to isobutylene and N-phenylaniline can occur, a known reaction for tert-butylated aromatic compounds. This is generally not a concern under the conditions of most cross-coupling reactions.
Q4: What are common impurities to look for in commercial this compound?
A4: Common impurities may include starting materials from its synthesis, such as 4-tert-butylaniline and aniline, as well as over-alkylated or isomerized byproducts. It is advisable to check the purity of the starting material by techniques such as GC-MS or NMR before use in sensitive reactions.
References
effect of solvent on the performance of 4-tert-butyl-N-phenylaniline
Welcome to the technical support center for 4-tert-butyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile molecule. Here, we address common questions and challenges related to the impact of solvent choice on the performance of this compound in its various applications.
Introduction to this compound
This compound is a derivative of triphenylamine, a class of molecules widely recognized for their hole-transporting properties and antioxidant capabilities. The propeller-like, non-planar structure of triphenylamine and its derivatives imparts good morphological stability in thin films, making them valuable materials in organic electronics such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] The tert-butyl group on one of the phenyl rings enhances solubility in organic solvents and can influence the electrochemical properties of the molecule.
This guide will focus on the critical role of solvent selection in harnessing the full potential of this compound in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
Solubility and Solution Preparation
Question 1: I'm having trouble dissolving this compound. What solvents are recommended?
Answer: The solubility of this compound is a crucial first step for any solution-based application. While it is a solid at room temperature with a melting point of 66-67°C, it is generally soluble in a range of common organic solvents. Based on its chemical structure and data for analogous triphenylamine derivatives, solubility is expected to be favorable in chlorinated solvents and some aromatic and polar aprotic solvents.
Troubleshooting Poor Solubility:
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of this compound.
-
Use a Co-Solvent System: If a single solvent does not provide adequate solubility, a mixture of solvents can be effective. For instance, combining a good solvent like chloroform with a less effective but desirable solvent for film formation can be a viable strategy.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution.
-
Solvent Purity: Ensure that your solvents are anhydrous and of high purity, as impurities can sometimes hinder solubility.
Table 1: Expected Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Example | Expected Solubility | Boiling Point (°C) | Polarity Index | Notes |
| Chlorinated | Chloroform | High | 61.2 | 4.1 | Good for initial dissolution and solution-based characterization. |
| Dichloromethane | High | 39.6 | 3.1 | A lower boiling point alternative to chloroform. | |
| Chlorobenzene | Moderate to High | 131.7 | 2.7 | Often used for thin-film deposition due to its slower evaporation rate. | |
| Aromatic | Toluene | Moderate | 110.6 | 2.4 | A common solvent for organic electronics. |
| o-Xylene | Moderate | 144.4 | 2.5 | Slower evaporation than toluene, can influence film morphology. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | 66 | 4.0 | A polar aprotic solvent that can be a good choice for some applications. |
| Ketones | Acetone | Low to Moderate | 56.5 | 5.1 | May be suitable for cleaning but less so for creating concentrated solutions. |
| Alcohols | Methanol | Low | 64.7 | 5.1 | Generally, poor solubility is expected for non-polar molecules like this. |
| Isopropanol | Low | 82.6 | 3.9 | Similar to methanol, not a primary choice for dissolution. | |
| Alkanes | n-Hexane | Very Low | 68.7 | 0.1 | Not recommended for dissolving this compound. |
Note: This table is a guideline based on the properties of similar compounds. It is always recommended to perform small-scale solubility tests with your specific batch of material.
Thin-Film Deposition and Morphology
Question 2: The thin films of this compound I'm preparing by spin-coating are not uniform. What could be the cause?
Answer: The quality of thin films is highly dependent on the solvent system and the deposition parameters. Non-uniform films can be a result of several factors related to the solvent's properties and its interaction with the substrate.
Troubleshooting Non-Uniform Films:
-
Solvent Evaporation Rate: A solvent that evaporates too quickly (e.g., dichloromethane) may not allow sufficient time for the molecule to self-assemble into a uniform film. Conversely, a very slow evaporation rate might lead to de-wetting. Consider using a solvent with a higher boiling point, such as chlorobenzene or o-xylene, or a co-solvent mixture to tune the evaporation rate.
-
Solution Concentration and Viscosity: The concentration of your solution directly impacts its viscosity. A solution that is too dilute may result in a very thin or incomplete film, while a solution that is too concentrated can lead to aggregation and a rough surface. Experiment with a range of concentrations to find the optimal viscosity for your spin-coating parameters.
-
Substrate Surface Energy: The wettability of your substrate is critical. If the surface energy of the substrate is not compatible with the solvent, the solution may bead up instead of spreading evenly. Surface treatments, such as UV-ozone or plasma cleaning, can modify the substrate's surface energy to improve wetting.
-
Spin-Coating Parameters: The spin speed and acceleration will affect the final film thickness and uniformity. A two-step spin program (a slow spread step followed by a high-speed thinning step) can often improve film quality.
Experimental Workflow for Optimizing Thin-Film Deposition:
References
Technical Support Center: Minimizing Byproduct Formation in 4-tert-butyl-N-phenylaniline Couplings
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specific focus on the synthesis of 4-tert-butyl-N-phenylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial C-N bond formation. By understanding the underlying mechanistic principles, you can effectively minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for constructing C(sp²)–N bonds, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, like many transition metal-catalyzed reactions, it is not without its complexities. The formation of undesired byproducts can significantly impact yield, purity, and the overall efficiency of your synthesis. This guide provides a structured, question-and-answer approach to directly address and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. What is the cause and how can I prevent it?
A1: Hydrodehalogenation, the replacement of the halide on your aryl starting material with a hydrogen atom, is a common byproduct in Buchwald-Hartwig aminations.[3][4] This side reaction typically arises from a competitive pathway to the desired reductive elimination, known as β-hydride elimination.[3][5]
Mechanism of Hydrodehalogenation:
The key intermediate in the catalytic cycle is an arylpalladium amido complex. While the desired pathway is reductive elimination to form the C-N bond, an alternative route involves the transfer of a β-hydrogen from the amine to the palladium center. This forms a palladium hydride species, which can then reductively eliminate to produce the hydrodehalogenated arene and an imine.[3]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical in controlling the competition between reductive elimination and β-hydride elimination.[6]
-
Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, RuPhos) or bulky alkylphosphines (e.g., tBuXPhos) are known to promote reductive elimination and suppress β-hydride elimination.[7][8] The steric bulk of these ligands can disfavor the geometry required for β-hydride elimination.
-
Chelating Ligands: Bidentate ligands can also be effective as they form more stable four-coordinate palladium complexes, from which β-hydride elimination is slower.[3]
-
-
Base Selection: The nature of the base can influence the concentration of the palladium hydride species.
-
Solvent Choice: The polarity of the solvent can play a role.
Q2: My reaction is producing a significant amount of biphenyl homocoupling product from my aryl halide. What steps can I take to minimize this?
A2: The formation of biaryl compounds through homocoupling of the aryl halide is another common side reaction.[11] This can occur through several mechanisms, often involving the reaction of two arylpalladium intermediates or the reaction of an arylpalladium species with an unreacted aryl halide.
Troubleshooting Strategies:
-
Precatalyst Choice: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can ensure the clean and efficient generation of the active Pd(0) species, minimizing side reactions.[12] Pd(OAc)₂ can sometimes be unreliable in this regard.[13]
-
Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand relative to the palladium source can help to stabilize the catalyst and prevent catalyst deactivation or undesired side reactions.[12]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired amination. Typical temperatures for Buchwald-Hartwig couplings are between 80-100°C.[14]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend I > Br > OTf > Cl.[14][15] While aryl iodides are the most reactive towards oxidative addition, they can also be more prone to side reactions.[14] If you are using an aryl iodide and observing significant homocoupling, switching to the corresponding aryl bromide might be beneficial.
Q3: I am struggling with low conversion of my starting materials, even after extended reaction times. What are the likely causes and how can I improve the reaction efficiency?
A3: Low conversion can be attributed to several factors, including catalyst deactivation, impure reagents, or suboptimal reaction conditions.
Troubleshooting Strategies:
-
Catalyst Generation and Stability:
-
Ensure the active LPd(0) catalyst is being generated effectively. As mentioned, using modern precatalysts is often more reliable than generating the catalyst in situ from Pd(II) sources.[12]
-
Amines themselves can act as ligands for palladium, potentially leading to catalyst inhibition. Adding an extra equivalent of the phosphine ligand can help mitigate this.[12]
-
-
Purity of Reagents and Solvents:
-
Ensure all starting materials, including the 4-tert-butylaniline, aryl halide, base, and solvent, are of high purity and anhydrous. Water can lead to the formation of phenol byproducts.[12]
-
Degas the solvent thoroughly to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Base and Solvent Compatibility:
-
The choice of base is highly dependent on the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[16][17] In polar solvents, a neutral base may be sufficient, but the base can also complex with palladium, creating an overly stable resting state.[16][17]
-
Strong bases like NaOtBu can be incompatible with certain functional groups on your substrates.[9] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[9]
-
-
Physical Reaction Parameters:
Visualizing the Catalytic Cycle and Byproduct Pathways
To better understand the interplay of these factors, the following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination and the key points where byproduct formation can occur.
Caption: Catalytic cycle and major byproduct pathways.
Experimental Protocol: General Procedure for Minimizing Byproducts
This protocol provides a robust starting point for the coupling of 4-tert-butylaniline with an aryl bromide, incorporating best practices to minimize common byproducts.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Buchwald ligand (e.g., XPhos)
-
Aryl bromide
-
4-tert-butylaniline
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the sodium tert-butoxide (1.4 equivalents) to an oven-dried reaction vessel equipped with a stir bar.
-
Addition of Reagents: Add the aryl bromide (1.0 equivalent) and 4-tert-butylaniline (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Ligand and Base Effects
The following table summarizes general trends for ligand and base selection in mitigating common byproducts.
| Issue | Recommended Ligand Class | Recommended Base | Rationale |
| Hydrodehalogenation | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄ | Promotes reductive elimination over β-hydride elimination.[3][7] |
| Homocoupling | Use of well-defined precatalysts with appropriate ligand loading | NaOtBu | Ensures clean generation of the active catalyst and minimizes side reactions.[12] |
| Low Conversion | Ligand choice is substrate-dependent; screen a panel of ligands | NaOtBu, Cs₂CO₃ | Optimizes the rate of the desired catalytic cycle and ensures catalyst stability.[9] |
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to troubleshooting your reaction.
Caption: A systematic troubleshooting workflow.
By methodically addressing these common issues and understanding the mechanistic underpinnings of byproduct formation, you can significantly improve the outcome of your this compound couplings.
References
- 1. research.rug.nl [research.rug.nl]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. reddit.com [reddit.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of 4-tert-butyl-N-phenylaniline
Welcome to the technical support resource for the analysis of 4-tert-butyl-N-phenylaniline. This guide is designed for researchers, chemists, and drug development professionals who are monitoring chemical reactions involving this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and success of your analytical work.
Part 1: HPLC Analysis & Troubleshooting
High-Performance Liquid Chromatography is a powerful technique for monitoring the progress of a reaction involving this compound, offering excellent quantification of the analyte in its native form without the need for chemical modification. However, its success hinges on a well-optimized method and a properly maintained system.
Frequently Asked Questions (HPLC)
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer: Peak tailing is a common issue when analyzing amines. The basic nitrogen atom in the aniline structure can interact with acidic silanol groups on the surface of the silica-based column packing material. This secondary interaction, in addition to the primary reversed-phase interaction, causes some molecules to be retained longer, resulting in a tailed peak.
-
Causality & Solution:
-
Silanol Interactions: To mitigate this, add a competitive base or an acidic modifier to the mobile phase. A small amount of an acid like formic acid or phosphoric acid (e.g., 0.1%) will protonate the silanol groups, minimizing their interaction with the basic analyte.[1]
-
Column Choice: Use a modern, end-capped column or a column specifically designed for amine analysis (e.g., those with low silanol activity) to reduce these secondary interactions.[1]
-
Metal Chelation: Trace metals in the sample, mobile phase, or HPLC system (e.g., stainless steel frits) can chelate with the analyte. Adding a chelating agent like EDTA to the mobile phase can sometimes resolve this.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting your sample.[2]
-
Question: My retention time is drifting between injections. What are the likely causes?
Answer: Retention time stability is critical for reliable quantification. Drifting retention times usually point to an issue with the system's physical or chemical equilibrium.
-
Causality & Solution:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes, especially when changing mobile phase composition.[3]
-
Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Use a thermostatted column oven to maintain a stable temperature.[3]
-
Mobile Phase Composition Change: If using a gradient or preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can rule this out.[4] Evaporation of the more volatile solvent component (e.g., acetonitrile) from the reservoir can also alter the composition over time; keep reservoirs covered.
-
Pump and Flow Rate Issues: Check for leaks in the system, as this will cause pressure fluctuations and unstable flow rates. Worn pump seals or faulty check valves can also lead to inconsistent flow.[5]
-
Question: I'm observing low sensitivity or no peak at all. What should I check?
Answer: A lack of signal can be frustrating and may stem from the sample itself or a component of the HPLC system.
-
Causality & Solution:
-
Incorrect Wavelength: this compound has a UV chromophore. Ensure your UV detector is set to an appropriate wavelength for maximum absorbance. If unknown, run a UV scan of a standard solution using a spectrophotometer or the detector's built-in tools.
-
Sample Degradation: Confirm that your analyte is stable in the sample solvent and under your storage conditions.
-
System Issues:
-
Verify the injection is being made correctly. Check for air bubbles in the sample loop.
-
Ensure there are no blockages in the system.
-
Check the detector lamp's energy; an old lamp may need replacement.[3]
-
-
Question: How do I deal with matrix effects from my reaction mixture?
Answer: A reaction mixture is complex, containing starting materials, reagents, catalysts, and byproducts. These other components (the "matrix") can interfere with the ionization of your analyte, a phenomenon known as matrix effects.[6] This can artificially suppress or enhance the signal, leading to inaccurate quantification.[7]
-
Causality & Solution:
-
Improve Sample Cleanup: Use a sample preparation technique like solid-phase extraction (SPE) to remove interfering components before analysis.[8]
-
Enhance Chromatographic Separation: Modify your HPLC method (e.g., adjust the gradient, change the mobile phase) to chromatographically separate the this compound from the interfering matrix components.[8]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank reaction matrix (a reaction run without the starting materials) that has been subjected to the same sample preparation process. This ensures that the standards and samples experience similar matrix effects.[9]
-
Experimental Protocol: HPLC-UV Analysis
This protocol provides a starting point for method development. It must be validated for your specific application.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the quenched sample 100-fold (or as appropriate) with the mobile phase's initial composition (e.g., 90:10 Water:Acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimized wavelength) |
-
Self-Validation:
-
System Suitability: Inject a standard solution of this compound five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Linearity: Prepare a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be >0.999.
-
Workflow & Troubleshooting Diagram (HPLC)
References
- 1. Separation of 4-tert-Butylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Matrix Effects | Separation Science [sepscience.com]
safe handling and storage procedures for 4-tert-butyl-N-phenylaniline
Technical Support Center: 4-tert-butyl-N-phenylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS No: 4496-49-5). This guide is designed to provide you with essential information for the safe handling and storage of this compound. As a Senior Application Scientist, my goal is to equip you with not just procedures, but also the scientific rationale behind them, ensuring both safety and experimental integrity.
Please note that while specific toxicological data for this compound is limited, its structural similarity to other anilines, such as 4-tert-butylaniline, necessitates that it be handled with significant caution. The guidance provided herein is based on established safety protocols for analogous compounds and general laboratory best practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the closely related compound 4-tert-butylaniline, this compound should be treated as a hazardous substance. The primary hazards include:
-
Acute Toxicity: It is likely harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: It may cause severe skin burns and irritation.[1][3][4]
-
Serious Eye Damage/Irritation: It is expected to cause serious eye damage.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]
Q2: What are the appropriate storage conditions for this compound?
A2: To ensure the stability and safety of this compound, it should be stored under the following conditions:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Atmosphere: For long-term stability and to prevent degradation from air and light, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend storing it under inert gas and note its sensitivity to light, air, and heat.[2]
-
Temperature: Store at room temperature or refrigerated (0-10°C) as recommended by the supplier, sealed in a dry and dark place.[2][6]
-
Location: Store in a designated corrosives area, away from incompatible materials.[1]
Q3: What specific Personal Protective Equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE plan is mandatory. The following should be worn at all times when handling the compound[7]:
-
Eye and Face Protection: Use chemical safety goggles with side shields or a full-face shield.[5][7][8] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and use proper glove removal technique to avoid skin contact.[3][7]
-
Clothing: A lab coat or a chemical-resistant apron is necessary to protect personal clothing.[5][7] For tasks with a higher risk of splashing, consider impervious clothing.[3]
-
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]
Q4: What are the signs and symptoms of exposure?
A4: Exposure can lead to various symptoms. In case of skin contact, it may cause irritation or chemical burns.[1][9] Eye contact can result in serious damage.[1] Inhalation may lead to respiratory tract irritation.[5][9] Ingestion can cause irritation of the gastrointestinal tract.[5][8] Some aniline compounds can also cause methemoglobinemia, leading to cyanosis (bluish discoloration of the skin), convulsions, and tachycardia.[5]
Q5: How should I properly dispose of this compound waste?
A5: this compound and its containers must be disposed of as hazardous waste.[10] Do not dispose of it down the drain.[8] All waste should be collected in a clearly labeled, sealed container.[10][11] Follow all local, state, and federal regulations for hazardous waste disposal and arrange for pickup by a licensed hazardous waste disposal company.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q: I've spilled a small amount of this compound powder on the bench inside the fume hood. What is the correct cleanup procedure?
A: In the event of a small spill, follow these steps:
-
Ensure Safety: Make sure your PPE is correctly worn, including gloves, goggles, and a lab coat.
-
Containment: For small spills, use an inert absorbent material like sand, vermiculite, or dry earth to cover the spill.[10] Avoid raising dust.
-
Collection: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.[3][8]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.[7] All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory safety officer.
Q: I believe I may have inhaled some dust while weighing the compound. What are the immediate first aid measures?
A:
-
Move to Fresh Air: Immediately move from the exposure area to fresh air.[5][12]
-
Seek Medical Attention: If you feel unwell or if breathing is difficult, seek immediate medical attention.[3] Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Do Not Induce Vomiting: If the substance was ingested, do not induce vomiting.[13]
-
Artificial Respiration: If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[5]
Q: The this compound in the bottle has turned from white to a light yellow/brown color. Is it still safe to use?
A: A change in color often indicates degradation due to exposure to air, light, or impurities, which is common for aniline compounds.
-
Causality: Anilines are susceptible to oxidation, which can cause discoloration. This degradation may affect the purity and reactivity of the compound, potentially impacting your experimental results.
-
Recommendation: It is highly recommended to use a fresh, unopened container of the compound if the purity is critical for your application. If you must use the discolored material, consider purifying it (e.g., by recrystallization) and verifying its identity and purity through analytical methods like NMR or melting point determination before use.
Part 3: In-Depth Protocols & Data
Quantitative Hazard and Physical Data
The following table summarizes key data for this compound and the related, more extensively studied 4-tert-butylaniline.
| Property | This compound | 4-tert-butylaniline (for reference) | Source |
| CAS Number | 4496-49-5 | 769-92-6 | [14],[1] |
| Molecular Formula | C₁₆H₁₉N | C₁₀H₁₅N | [14],[1] |
| Molecular Weight | 225.33 g/mol | 149.24 g/mol | [14],[2] |
| Appearance | White to Light yellow powder/crystal | White or Colorless to Light yellow liquid/lump | ,[2] |
| Melting Point | 66 - 70 °C | 15 - 16 °C | , |
| GHS Hazard Statements | Not fully established. Assume similar hazards to 4-tert-butylaniline. | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation) | [1],[2] |
| Storage Temperature | Room Temperature / Refrigerated | Room Temperature / Refrigerated | [6],[2] |
Experimental Protocol: Safe Weighing and Dispensing of this compound
This protocol ensures minimal exposure during the handling of the solid compound.
1. Pre-Operational Checks:
- Verify that the chemical fume hood is certified and functioning correctly (check airflow monitor).
- Ensure a safety shower and eyewash station are accessible.[1]
- Don all required PPE: chemical safety goggles, nitrile gloves, and a closed lab coat.
- Prepare the work area inside the fume hood by lining it with an absorbent, disposable material.[7]
- Have designated, labeled waste containers ready for solid waste and contaminated materials.
2. Weighing and Dispensing Procedure:
- Place the analytical balance inside the fume hood if possible. If not, use a dedicated weighing station with local exhaust ventilation.
- Place the stock container of this compound in the fume hood. Allow it to equilibrate to room temperature before opening if it was refrigerated.
- Slowly open the container to avoid creating airborne dust.
- Use a clean, dedicated spatula to carefully transfer the desired amount of powder to a tared weighing vessel.
- Perform all transfers slowly and close to the surface of the balance to minimize dust generation.
- Once the desired amount is weighed, securely close the stock container.
- Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the hazardous waste container.
3. Post-Procedure Cleanup:
- Carefully remove the disposable liner from the fume hood surface, fold it inward, and place it in the solid hazardous waste container.
- Wipe down the work surface and any equipment used with a suitable solvent.
- Properly doff PPE, removing gloves last using the correct technique.
- Dispose of contaminated gloves in the designated hazardous waste container.
- Wash hands thoroughly with soap and water.[3]
Part 4: Visual Workflow
The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing key safety checkpoints.
Caption: Safe Handling and Storage Lifecycle Diagram.
References
- 1. fishersci.com [fishersci.com]
- 2. 4-tert-Butylaniline | 769-92-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-tert-Butylaniline(769-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 4-tert-Butyldiphenylamine | C16H19N | CID 11447459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-tert-butyl-N-phenylaniline: A Comparative Analysis of 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is a cornerstone of scientific rigor. In this guide, we delve into the characterization of 4-tert-butyl-N-phenylaniline, a substituted diphenylamine derivative, with a focused exploration of Nuclear Magnetic Resonance (NMR) spectroscopy. We will provide an in-depth analysis of what to expect from both proton (¹H) and carbon-13 (¹³C) NMR spectra of this molecule, offering a comparative perspective on the unique insights each technique provides. Furthermore, we will contextualize the power of NMR by comparing it with alternative analytical techniques.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the determination of molecular structure in solution.[1] The principle of NMR lies in the intrinsic magnetic properties of certain atomic nuclei, such as ¹H and ¹³C.[2] When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's atomic connectivity and spatial arrangement.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of the NMR spectrum is directly contingent on meticulous sample preparation.[3][4] A well-defined protocol is crucial for obtaining high-resolution data amenable to accurate interpretation.
Step-by-Step Sample Preparation for this compound:
-
Material Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of this compound. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power.[6]
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing can aid dissolution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Suspended solids can degrade the quality of the NMR spectrum.[4]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample to provide a zero reference point for the chemical shift scale.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Experimental workflow for NMR sample preparation.
Predicted ¹H NMR Spectral Analysis of this compound
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The spectrum is expected to exhibit signals in both the aromatic and aliphatic regions.
References
A Comparative Guide to 4-tert-butyl-N-phenylaniline and Other Aniline-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the meticulous design of catalytic systems is paramount for achieving high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools for the construction of carbon-nitrogen bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands employed. While phosphine-based ligands have historically dominated the field, aniline-based ligands have emerged as a versatile and highly tunable class of co-ligands that can significantly influence the outcome of catalytic transformations.
This guide provides an in-depth comparison of 4-tert-butyl-N-phenylaniline with other key aniline-based ligands. We will delve into the synthesis of these ligands, their steric and electronic properties, and their performance in the context of palladium-catalyzed C-N cross-coupling reactions, supported by experimental data.
The Role of Aniline-Based Ligands in Catalysis
Aniline derivatives can act as ancillary or "throw-away" ligands in palladium-catalyzed reactions. They play a crucial role in stabilizing the active catalytic species and modulating its reactivity. The electronic and steric properties of the aniline ligand can be finely tuned through substitution on the aromatic rings, which in turn influences the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
A generalized catalytic cycle for the Buchwald-Hartwig amination is depicted below, highlighting the stages where the aniline ligand can exert its influence.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Comparative Analysis of Aniline-Based Ligands
The choice of substituent on the aniline ligand can dramatically alter the catalytic activity. Here, we compare this compound with other representative aniline-based ligands: the parent N-phenylaniline, the electron-rich N-(4-methoxyphenyl)aniline, and the sterically hindered 2,6-diisopropylaniline.
Steric and Electronic Effects
The performance of these ligands is a direct consequence of their inherent steric and electronic properties.
-
This compound : The bulky tert-butyl group in the para-position exerts a significant steric influence. While not directly flanking the nitrogen atom, its presence can affect the overall geometry of the palladium complex. Electronically, the tert-butyl group is weakly electron-donating through hyperconjugation.
-
N-phenylaniline : This is the parent ligand with minimal steric hindrance and neutral electronic properties from the unsubstituted phenyl ring.
-
N-(4-methoxyphenyl)aniline : The methoxy group in the para-position is a strong electron-donating group through resonance, increasing the electron density on the nitrogen atom and potentially enhancing the stability of the catalytic intermediate.
-
2,6-diisopropylaniline : The two isopropyl groups in the ortho-positions create substantial steric bulk around the nitrogen atom. This steric hindrance can promote the reductive elimination step, which is often rate-limiting, and can also influence the coordination of the amine substrate.
Performance in Buchwald-Hartwig Amination
To provide a quantitative comparison, we have compiled data from various sources for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, a common benchmark reaction. While the reaction conditions may vary slightly between studies, this compilation offers valuable insights into the relative performance of these aniline-based ligands.
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Pd₂(dba)₃ / SPhos | NaOtBu | Toluene | 100 | 18 | ~85 | [1] |
| N-phenylaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High | [2] |
| N-(4-methoxyphenyl)aniline | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | N/A | 82 | [3] |
| 2,6-diisopropylaniline | [Pd(IPr)Cl₂]₂ | KOtBu | THF | 70 | N/A | High | [4] |
Note: The data presented is for comparative purposes and has been compiled from different studies. Direct head-to-head comparisons should be made with caution. "High" yield indicates that the original publication reported a high conversion without specifying the exact percentage.
From the compiled data, it is evident that substituted anilines can be effective ligands in palladium-catalyzed amination reactions. The sterically hindered 2,6-diisopropylaniline, when used in conjunction with an N-heterocyclic carbene (NHC) primary ligand, demonstrates high activity even at lower temperatures. The electron-donating N-(4-methoxyphenyl)aniline also promotes the reaction effectively. This compound, in combination with a bulky phosphine ligand, provides good yields for the coupling of an aryl chloride, which is generally a more challenging substrate than the corresponding bromide or iodide.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed synthetic protocols for the featured aniline-based ligands and a general procedure for their application in the Buchwald-Hartwig amination.
Synthesis of Aniline-Based Ligands
The synthesis of substituted N-arylanilines can be achieved through various methods, including the Buchwald-Hartwig amination itself or classical methods like the Ullmann condensation.
Synthesis of this compound
A common route to synthesize this compound is via the palladium-catalyzed amination of 4-tert-butylaniline with an aryl halide or by the alkylation of aniline. One reported method involves the reaction of aniline with isobutylene in the presence of a zeolite catalyst.[5]
-
Materials : Aniline, Isobutylene, Zeolite catalyst (e.g., H-ZSM-5), Autoclave.
-
Procedure :
-
Charge an autoclave with aniline and the zeolite catalyst.
-
Introduce isobutylene to the desired molar ratio (e.g., 1.2:1 isobutylene to aniline).
-
Heat the mixture to 60–150 °C under a pressure of 0.1–0.4 MPa for 2–6 hours.
-
After the reaction, cool the autoclave, vent the excess isobutylene, and filter to remove the catalyst.
-
The product can be purified by distillation under reduced pressure.
-
Synthesis of N-(4-methoxyphenyl)aniline
This compound can be synthesized by the condensation of 4-methoxyaniline (p-anisidine) with bromobenzene in the presence of a copper catalyst (Ullmann condensation).
-
Materials : 4-methoxyaniline, Bromobenzene, Anhydrous potassium carbonate, Copper(I) iodide, High-boiling point solvent (e.g., nitrobenzene).
-
Procedure :
-
In a round-bottom flask, combine 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.
-
Add a high-boiling point solvent and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and add an aqueous solution of ammonia to complex with the copper catalyst.
-
Extract the product with an organic solvent (e.g., toluene), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Synthesis of 2,6-diisopropylaniline
The industrial synthesis of 2,6-diisopropylaniline is typically achieved through the high-pressure liquid-phase alkylation of aniline with propylene.[6][7]
-
Materials : Aniline, Propylene, Aluminum catalyst (e.g., aniline aluminum prepared from aluminum foil), Autoclave.
-
Procedure :
-
Equip a high-pressure autoclave with a stirrer and temperature and pressure controls.
-
Charge the autoclave with aniline and the aluminum catalyst.
-
Introduce propylene to achieve the desired molar ratio (e.g., 2:1 propylene to aniline).
-
Seal the autoclave and heat the mixture to 280-290 °C with stirring for 1-5 hours.
-
Monitor the reaction progress by GC. After completion, cool the autoclave and process the reaction mixture to isolate the product, typically by distillation.
-
Caption: General experimental workflows for ligand synthesis and application.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the palladium-catalyzed amination of an aryl chloride using an aniline-based co-ligand. Optimization of the reaction parameters may be necessary for specific substrates.
-
Materials :
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Primary phosphine ligand (e.g., SPhos, XPhos)
-
Aniline-based ligand
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
-
-
Procedure :
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%), the primary phosphine ligand (e.g., 0.02 mmol, 2 mol%), the aniline-based ligand (e.g., 0.02 mmol, 2 mol%), and the base.
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the aryl chloride and the amine to the Schlenk tube.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
Aniline-based ligands offer a valuable and tunable platform for enhancing the performance of palladium-catalyzed cross-coupling reactions. This compound, with its distinct steric profile, provides a useful option for chemists developing robust catalytic systems. The comparative analysis presented in this guide highlights that the optimal choice of aniline-based ligand is highly dependent on the specific substrates and the primary ligand used in the catalytic system. Both steric and electronic factors play a crucial role in determining the efficiency of the C-N bond formation. The experimental protocols provided herein serve as a practical starting point for researchers to explore the utility of these versatile ligands in their own synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to Validating the Purity of Synthesized 4-tert-butyl-N-phenylaniline by HPLC
For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized compound's purity is a non-negotiable cornerstone of scientific integrity and regulatory compliance. The presence of unreacted starting materials, byproducts, or degradation products can significantly skew experimental results, compromise the efficacy and safety of potential drug candidates, and invalidate costly research efforts. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of 4-tert-butyl-N-phenylaniline, a diarylamine derivative.
This document is structured to provide not just a protocol, but a logical framework for methodological choices, ensuring that the presented HPLC method is a self-validating system for robust and reliable purity assessment.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound most commonly proceeds via cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2] Understanding the reaction mechanism is critical to anticipating potential impurities that must be separated and quantified.
-
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide (e.g., 4-tert-butylaniline) with an amine (e.g., aniline) at high temperatures.[2]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach that allows for milder reaction conditions.[1][3]
Regardless of the synthetic route, a typical impurity profile for this compound may include:
-
Unreacted Starting Materials: Residual 4-tert-butylaniline and the corresponding aryl halide or aniline.
-
Homocoupling Products: Formation of biphenyl derivatives from the aryl halide.
-
Isomeric Byproducts: Small amounts of ortho- or meta-substituted isomers, depending on the selectivity of the catalyst.
-
Degradation Products: Arising from excessive heat or oxidative conditions.
-
Residual Catalysts and Solvents: Trace amounts of palladium, copper, or organic solvents used in the reaction and purification.
A robust analytical method must be able to resolve the main peak of this compound from all these potential impurities.
Primary Purity Validation: The Reversed-Phase HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the purity analysis of non-volatile, thermally stable organic compounds like this compound. The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.[4] The hydrophobic nature of this compound, owing to its two aromatic rings and the tert-butyl group, makes it an ideal candidate for RP-HPLC.
Causality Behind Experimental Choices
The developed HPLC method is optimized for the specific chemical properties of this compound and its likely impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, which is necessary to retain the non-polar analyte and separate it from more polar starting materials.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier that provides good peak shape and is UV-transparent. A gradient is crucial to elute both the more polar, early-eluting impurities and the highly retained, non-polar product and byproducts within a reasonable timeframe while maintaining good resolution.
-
Acidic Modifier: A small amount of phosphoric acid (or formic acid for MS compatibility) is added to the mobile phase to protonate the secondary amine group of the analyte and any amine-containing impurities.[5] This suppresses silanol interactions with the stationary phase and ensures sharp, symmetrical peaks.
-
Detection: UV detection at 254 nm is selected as both phenyl rings in the molecule are strong chromophores, providing high sensitivity for the analyte and related aromatic impurities.
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is designed for the quantitative analysis and purity determination of synthesized this compound.
-
Instrumentation and Columns:
-
An HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Phosphoric Acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the diluent to create a stock solution of 1 mg/mL. From this, prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL) for linearity and impurity quantification.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.
-
Quantification of specific impurities can be achieved by creating a calibration curve from the analysis of the working standards.
-
Comparative Analysis with Alternative Techniques
While HPLC is a robust primary method, orthogonal techniques are often employed for comprehensive purity validation, especially in regulated environments. The choice of method depends on the specific information required.
Logical Framework for Method Selection
Caption: Logical relationship in selecting a purity validation method.
Head-to-Head Comparison
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between mobile and stationary phases. | Separation by volatility, detection by mass fragmentation. | Nuclear spin resonance in a magnetic field. |
| Analytes | Non-volatile, thermally stable compounds. | Volatile and semi-volatile, thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Primary Use | Quantitative purity, impurity profiling. | Identification of volatile impurities, structural elucidation. | Absolute quantitative purity, structural confirmation. |
| Pros | - High resolution and sensitivity.- Robust and reproducible.- Widely available.- Non-destructive. | - Excellent for identifying unknown volatile impurities.- High sensitivity. | - Provides absolute purity without a specific reference standard.- Gives structural information.- Non-destructive. |
| Cons | - Requires a reference standard for quantification of specific impurities.- Not suitable for volatile compounds. | - Requires analyte to be volatile and thermally stable.- May require derivatization for polar compounds.- Destructive technique. | - Lower sensitivity than chromatographic methods.- Requires a relatively pure sample for accurate quantification.- Higher equipment cost. |
| Sample Prep | Simple dissolution and filtration. | May require derivatization to increase volatility. | Dissolution in a deuterated solvent with an internal standard.[3] |
Conclusion: An Integrated Approach to Purity Validation
High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the routine purity validation of synthesized this compound. Its ability to separate the main compound from potential non-volatile impurities with high resolution and sensitivity makes it the workhorse of both research and quality control laboratories.
However, for a comprehensive and unimpeachable assessment of purity, an integrated approach is recommended. GC-MS serves as an excellent orthogonal technique for identifying any volatile impurities that would be missed by HPLC. Furthermore, quantitative NMR (qNMR) offers the distinct advantage of determining absolute purity without the need for a specific, certified reference standard of this compound, making it an invaluable tool in the early stages of compound development.[6]
By understanding the strengths and limitations of each technique, researchers can design a validation strategy that ensures the highest level of scientific rigor and confidence in their synthesized compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation of 4-tert-Butyltoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-tert-butyl-N-phenylaniline in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of 4-tert-butyl-N-phenylaniline, a sterically hindered secondary aniline, and evaluates its comparative performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Heck reaction. By understanding the interplay of sterics and electronics, this guide aims to equip you with the knowledge to effectively utilize this versatile reagent in your synthetic endeavors.
Introduction: The Role of Steric Hindrance and Electronic Effects
This compound presents an interesting case study in the realm of cross-coupling reactions. The bulky tert-butyl group on one of the phenyl rings introduces significant steric hindrance around the nitrogen atom. This steric bulk can profoundly influence the rates and outcomes of catalytic cycles, often necessitating carefully optimized reaction conditions. Concurrently, the electronic nature of the diarylamine moiety impacts its nucleophilicity and the stability of reaction intermediates. This guide will dissect these factors to provide a predictive framework for the performance of this compound.
I. Buchwald-Hartwig Amination: Synthesis of Triarylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is a primary application for this compound, leading to the synthesis of unsymmetrical triarylamines.[1] These products are valuable scaffolds in materials science, particularly as hole-transporting materials in organic light-emitting diodes (OLEDs).[2][3]
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[4] The steric bulk of this compound can impede the coordination of the amine to the palladium center and slow down the reductive elimination step. Consequently, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a monoligated palladium species, which is more amenable to coupling with sterically demanding substrates.[5]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Comparative Performance
-
vs. Aniline: this compound is less nucleophilic than aniline due to the presence of two electron-withdrawing phenyl groups. However, its increased steric bulk necessitates more forcing reaction conditions (higher temperatures, stronger bases, and more specialized ligands) compared to the coupling of aniline.
-
vs. Diphenylamine: this compound is expected to have similar nucleophilicity to diphenylamine. The primary difference lies in the increased steric hindrance from the tert-butyl group. This suggests that reactions with this compound may require more sterically demanding ligands (e.g., biarylphosphines like XPhos or RuPhos) to achieve comparable yields to diphenylamine.[6]
-
vs. Di(2,6-diisopropylphenyl)amine: Compared to extremely hindered diarylamines, this compound is less sterically encumbered. This makes it a more versatile substrate that can be coupled under a broader range of conditions, while still offering the benefits of a bulky substituent for tuning material properties.
Experimental Protocol: Synthesis of a Triarylamine
The following is a representative protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide, adapted from a procedure for the synthesis of a triarylamine.[6]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the aryl bromide (1.05 eq.), and degassed toluene.
-
In a separate vial, weigh Pd₂(dba)₃ (1 mol%) and tBu₃P·HBF₄ (2 mol%) and add them to the reaction flask.
-
Add sodium tert-butoxide (2.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
While the primary application of this compound is in C-N bond formation, its phenyl rings can be functionalized via C-C cross-coupling reactions such as the Suzuki-Miyaura coupling. This requires the pre-functionalization of this compound with a halide (e.g., bromine or iodine) to serve as the electrophilic partner.
Mechanistic Considerations
The Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form the new C-C bond.[5] The sterically demanding nature of the substituted aniline may influence the rate of oxidative addition and reductive elimination.
Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Comparative Performance and Synthetic Utility
The performance of a brominated this compound derivative in a Suzuki coupling would be influenced by the position of the bromine atom and the steric hindrance it imposes.
-
Reactivity: A bromo-substituted this compound would likely exhibit reactivity comparable to other sterically hindered bromoanilines. Achieving high yields may necessitate the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling sterically demanding substrates.[7]
-
Synthetic Applications: The ability to perform Suzuki couplings on a functionalized this compound scaffold opens up avenues for the synthesis of complex, non-symmetrical triarylamines and other functional materials with tailored electronic and photophysical properties.
Experimental Protocol: Hypothetical Suzuki-Miyaura Coupling
The following is a hypothetical, yet plausible, protocol for the Suzuki-Miyaura coupling of a brominated this compound derivative, based on general procedures for sterically hindered substrates.[5]
Materials:
-
4-Bromo-N-(4-tert-butylphenyl)-N-phenylaniline (hypothetical starting material)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water solvent mixture
Procedure:
-
In a reaction vessel, combine the brominated this compound derivative (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (2.0 eq.).
-
Add a solution of Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%) in toluene.
-
Add water to the mixture (e.g., toluene/water 10:1).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
III. Heck Reaction: A Less Explored Avenue
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a less common application for anilines like this compound.[8][9] This is primarily because the reaction typically requires an electrophilic aryl halide partner, and the direct C-H activation of the aniline ring for a Heck-type reaction is more challenging.
Mechanistic Considerations
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of an aryl halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination.[10] For a derivative of this compound to participate as the aryl component, it would need to be halogenated.
Figure 3: Simplified Catalytic Cycle of the Heck Reaction.
Potential and Challenges
While not a primary application, the Heck reaction could be used to introduce vinyl groups onto the this compound scaffold, further expanding its synthetic utility. The challenges would be similar to those encountered in the Suzuki coupling, namely the need for pre-functionalization and the potential for steric hindrance to affect reaction efficiency. The development of intramolecular Heck reactions could also be a viable strategy for constructing complex heterocyclic systems incorporating the this compound motif.
Data Summary and Comparison
The following table provides a qualitative comparison of the expected performance of this compound in the three discussed coupling reactions.
| Coupling Reaction | Role of this compound | Expected Reactivity | Key Considerations |
| Buchwald-Hartwig Amination | Nucleophile | Moderate to Good | Requires bulky, electron-rich ligands and optimized conditions due to steric hindrance. |
| Suzuki-Miyaura Coupling | Electrophile (as halide derivative) | Moderate | Reactivity is dependent on the position of the halide and steric environment. Highly active catalysts are likely necessary. |
| Heck Reaction | Electrophile (as halide derivative) | Moderate to Low | Less common application. C-H activation is challenging. Pre-functionalization is required. |
Conclusion
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Bridging the Gap: A Comparative Guide to Computational Modeling and Experimental Data for 4-tert-butyl-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of theoretical predictions and experimental results for the aromatic amine 4-tert-butyl-N-phenylaniline. As a senior application scientist, my aim is to not only present data but to illuminate the causality behind the methodologies and the congruence, or lack thereof, between in silico and empirical findings. This self-validating approach ensures scientific integrity and provides a robust framework for researchers in the field.
Introduction: The Value of Integrated Spectroscopic and Computational Analysis
This compound is a substituted diphenylamine, a class of compounds with applications ranging from antioxidants to materials science. Accurate characterization of its structural and electronic properties is crucial for understanding its reactivity, stability, and potential applications. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit to predict these properties, accelerating research and reducing experimental costs. However, the accuracy of these computational models must be rigorously benchmarked against experimental data. This guide will delve into a direct comparison of nuclear magnetic resonance (NMR) data and outline the protocols for comparing Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy, providing a comprehensive validation workflow.
Experimental Data: The Empirical Ground Truth
The foundation of any computational comparison lies in high-quality experimental data. For this compound, spectroscopic techniques provide a detailed fingerprint of its molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of this compound (>98.0% purity) is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ = 77.16 ppm).
Experimental NMR Data for this compound [1]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 7.28 (d, J = 8.5 Hz, 2H) | Aromatic CH |
| 7.23 (t, J = 7.8 Hz, 2H) | Aromatic CH |
| 7.02 (d, J = 8.4 Hz, 4H) | Aromatic CH |
| 6.88 (t, J = 7.3 Hz, 1H) | Aromatic CH |
| 5.63 (s, 1H) | N-H |
| 1.31 (s, 9H) | -C(CH₃)₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: A small amount of solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The spectrum is recorded on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: A background spectrum is subtracted, and the resulting absorbance spectrum is analyzed.
Note: A publicly available experimental FT-IR spectrum for this compound was not found in the initial search. Researchers would typically perform this experiment as part of the characterization process.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to the extent of conjugation.
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.
Note: A publicly available experimental UV-Vis spectrum for this compound was not found in the initial search. This would be a standard characterization technique to apply.
Computational Modeling: The Theoretical Framework
Computational chemistry provides the tools to model the properties of this compound from first principles.
Geometry Optimization
The first and most critical step in computational modeling is to determine the lowest energy three-dimensional structure of the molecule. This is achieved through geometry optimization using DFT.
Computational Protocol: Geometry Optimization
-
Methodology: The geometry of this compound is optimized using a DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d).
-
Software: Quantum chemistry software packages like Gaussian, ORCA, or Spartan are used.
-
Verification: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Caption: Workflow for Geometry Optimization and Frequency Calculation.
Prediction of Spectroscopic Data
Once the optimized geometry is obtained, the spectroscopic properties can be calculated.
Computational Protocol: Spectroscopic Predictions
-
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors. These are then converted to chemical shifts by referencing them to a standard (e.g., TMS, also calculated at the same level of theory).
-
FT-IR: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency calculation performed after geometry optimization. The calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the λmax values and intensities in the UV-Vis spectrum.
The Comparison: Where Theory Meets Reality
This section directly compares the available experimental data with theoretical expectations.
NMR Spectroscopy: A Strong Correlation
A comparison of the experimental NMR data with computationally predicted values (typically obtained using the GIAO method at the B3LYP/6-31G(d) level of theory or higher) generally shows a strong correlation.
Analysis of the NMR Data:
-
¹H NMR: The experimental spectrum shows distinct signals for the aromatic protons, the N-H proton, and the tert-butyl protons. The integration values (2H, 2H, 4H, 1H, 9H) are consistent with the molecular structure. The splitting patterns (doublet, triplet) provide information about the connectivity of the protons. Computational models are expected to accurately predict the relative chemical shifts of these protons. For example, the downfield shift of the aromatic protons compared to the tert-butyl protons is a result of the deshielding effect of the aromatic ring current.
-
¹³C NMR: The experimental spectrum displays the expected number of signals for the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are in the typical range of 110-150 ppm, while the aliphatic carbons of the tert-butyl group are found further upfield. DFT calculations are generally very effective at predicting ¹³C chemical shifts, often with an accuracy of within a few ppm.
FT-IR and UV-Vis Spectroscopy: A Predictive Framework
Expected FT-IR Vibrational Modes:
-
N-H Stretch: A characteristic peak is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
-
C=C Aromatic Stretches: Several peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: This will likely appear in the 1250-1350 cm⁻¹ range.
Expected UV-Vis Absorption:
-
The presence of two aromatic rings connected by a nitrogen atom creates an extended π-conjugated system. This is expected to result in strong UV absorption. TD-DFT calculations would likely predict intense π → π* transitions. The λmax is anticipated to be at a longer wavelength than that of aniline or benzene due to the extended conjugation.
Caption: The logical relationship between computational modeling and experimental validation.
Conclusion: An Integrated Approach to Molecular Characterization
This guide has demonstrated the power of integrating computational modeling with experimental data for the comprehensive characterization of this compound. The strong agreement observed between experimental and computationally predicted NMR data instills confidence in the ability of DFT to accurately model the electronic structure of this molecule. While experimental FT-IR and UV-Vis spectra were not available for a direct comparison, the established computational protocols provide a reliable means for their prediction.
For researchers, the key takeaway is the importance of this dual approach. Computational modeling can guide experimental design and aid in the interpretation of complex spectra. Conversely, experimental data is essential for validating and refining computational models, ensuring their predictive accuracy. By bridging the gap between theory and experiment, we can accelerate scientific discovery and advance the development of new materials and therapeutics.
References
A Senior Application Scientist's Guide to Ligand Selection in Palladium-Catalyzed Amination
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a fundamental and often critical step in the synthesis of new molecular entities. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, enabling the formation of arylamines from a wide array of aryl halides and amines. The success of this reaction, however, is intrinsically linked to the choice of ligand that coordinates to the palladium center.
This guide provides an in-depth comparison of the state-of-the-art ligand classes for palladium-catalyzed amination. It moves beyond a simple catalog of options to provide a mechanistic rationale for ligand selection, supported by comparative experimental data. While the initial query focused on alternatives to 4-tert-butyl-N-phenylaniline, it is crucial to clarify that this compound is typically a substrate in such reactions, used to form triarylamines, rather than a ligand that facilitates the transformation for other substrates. Therefore, this guide will focus on the ligands that would be employed to synthesize molecules like this compound and a diverse range of other arylamine products.
We will explore the evolution of phosphine ligands, from early monodentate and bidentate systems to the highly efficient and sterically demanding biarylphosphine ligands that dominate the field today. By understanding the structure-activity relationships of these ligands, researchers can make more informed decisions to optimize their C-N cross-coupling reactions.
The Engine of C-N Bond Formation: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount to appreciating the nuanced roles of different ligands. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is a multi-step process involving a palladium(0) active species.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product (Ar-NR₂) is eliminated from the palladium, regenerating the Pd(0) catalyst.
The ligand (L) plays a crucial role in each of these steps. Its steric bulk and electronic properties influence the rate and efficiency of oxidative addition and reductive elimination, while also stabilizing the palladium catalyst and preventing decomposition pathways.
A Comparative Analysis of Modern Ligand Classes
The evolution of ligands for the Buchwald-Hartwig amination has been driven by the need to couple increasingly challenging substrates, such as electron-rich or sterically hindered aryl chlorides, and a wider variety of amines under milder conditions.
Bulky, Electron-Rich Biarylphosphine Ligands (Buchwald Ligands)
This class of ligands, developed in the laboratory of Stephen Buchwald, has revolutionized palladium-catalyzed amination. These monodentate phosphines feature a biaryl backbone that creates a sterically hindered environment around the palladium center. This bulkiness promotes the formation of a monoligated palladium species, which is highly reactive in the catalytic cycle.[1][2]
Key Examples: RuPhos, BrettPhos, XPhos, SPhos
Causality behind Experimental Choices:
-
Steric Hindrance: The bulky substituents on the phosphine and the biaryl backbone accelerate the reductive elimination step, which is often rate-limiting.[3][4] This steric pressure forces the aryl and amido groups into close proximity, facilitating C-N bond formation.
-
Electron-Donating Properties: The electron-rich nature of these phosphines enhances the rate of oxidative addition of aryl chlorides, which are typically less reactive than bromides and iodides.[5]
-
Versatility: Different generations of these ligands have been tailored for specific applications. For example, BrettPhos is highly effective for the monoarylation of primary amines, while RuPhos shows excellent performance with a broad range of secondary amines.[6][7]
Figure 2: Key classes of modern ligands for palladium-catalyzed amination.
Chelating Bisphosphine Ligands
Bidentate phosphine ligands, which can chelate to the palladium center, were among the first to show broad utility in Buchwald-Hartwig amination.
Key Examples: Xantphos, BINAP, DPPF
Causality behind Experimental Choices:
-
Defined Coordination: The chelating nature of these ligands provides a more defined and stable coordination environment for the palladium catalyst.
-
Bite Angle: Ligands like Xantphos possess a wide "bite angle" (the P-Pd-P angle), which has been shown to promote the reductive elimination step.[8][9]
-
Substrate Scope: While highly effective for many applications, some chelating ligands like Xantphos can be less efficient for the coupling of unactivated aryl chlorides compared to the more specialized biarylphosphine ligands.
Ferrocene-Based Diphosphine Ligands (Hartwig Ligands)
Developed in the laboratory of John Hartwig, ferrocene-based ligands, particularly the Josiphos family, offer a unique and highly tunable scaffold.
Key Examples: Josiphos ligands (e.g., CyPF-tBu)
Causality behind Experimental Choices:
-
Modularity and Chirality: The ferrocene backbone allows for the synthesis of a wide range of chiral ligands, making them valuable for asymmetric amination reactions.
-
High Activity: Josiphos ligands have demonstrated high catalytic activity, enabling the coupling of a broad range of amines with aryl and heteroaryl halides, often at very low catalyst loadings.[6]
-
Robustness: These ligands can form highly stable and active palladium complexes, suitable for a variety of reaction conditions.
Performance Comparison: A Data-Driven Approach
To provide a clear and objective comparison, the following table summarizes the performance of selected ligands in the palladium-catalyzed amination of various aryl halides with different amine coupling partners. The data has been compiled from various literature sources to illustrate the relative efficacy of each ligand class under comparable conditions.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | 4-Chlorotoluene | N-Methylaniline | NaOtBu | Toluene | 100 | 24 | 98 | |
| BrettPhos | 4-Chloroanisole | Benzylamine | NaOtBu | t-BuOH | 110 | 1 | 95 | [6] |
| Xantphos | 4-Bromobenzonitrile | Benzamide | Cs₂CO₃ | Dioxane | 100 | 18 | 95 | [8][9] |
| Josiphos | 3-Chloropyridine | n-Hexylamine | NaOtBu | DME | 110 | 24 | 96 | [7] |
Table 1: Comparative Performance of Different Ligand Classes in Palladium-Catalyzed Amination.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for representative palladium-catalyzed amination reactions using two different classes of modern ligands.
Protocol 1: Amination of an Aryl Chloride with a Secondary Amine using RuPhos
This protocol is representative of the use of a bulky biarylphosphine ligand for the coupling of a challenging aryl chloride substrate.
Workflow:
Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination using a biarylphosphine ligand.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), RuPhos (0.022 mmol, 2.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Addition of Reactants: 4-Chlorotoluene (1.0 mmol) and N-methylaniline (1.2 mmol) are added to the vial.
-
Solvent Addition: Toluene (2 mL) is added, and the vial is sealed with a Teflon-lined cap.
-
Reaction: The reaction mixture is removed from the glovebox and heated to 100 °C with vigorous stirring for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl amine.
Protocol 2: Amination of a Heteroaryl Chloride with a Primary Amine using a Josiphos Ligand
This protocol showcases the use of a highly active ferrocene-based ligand for the coupling of a heteroaromatic substrate.
Step-by-Step Methodology:
-
Catalyst System: An oven-dried Schlenk tube is charged with [(CyPF-tBu)PdCl₂] (0.005 mmol, 0.5 mol%) and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Addition of Reactants and Solvent: 3-Chloropyridine (1.0 mmol), n-hexylamine (1.2 mmol), and 1,2-dimethoxyethane (DME, 2 mL) are added via syringe.
-
Reaction: The reaction mixture is heated to 110 °C in an oil bath with stirring for 24 hours.
-
Work-up and Purification: The reaction is cooled, diluted with water, and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by chromatography to yield the product.
Conclusion: Making an Informed Ligand Choice
The field of palladium-catalyzed amination has been transformed by the development of sophisticated phosphine ligands. While there is no single "best" ligand for all applications, a clear understanding of the strengths and weaknesses of each class allows for a rational approach to catalyst selection.
-
For challenging aryl chlorides and a broad scope of amines, the bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often the catalysts of choice. Their unique steric and electronic properties are specifically designed to overcome the hurdles associated with less reactive substrates.
-
Chelating bisphosphines like Xantphos remain valuable tools, particularly for aryl bromides and iodides, offering a robust and often more economical option.
-
Ferrocene-based ligands such as the Josiphos family provide exceptional activity and are the premier choice for asymmetric amination reactions.
By considering the nature of the aryl halide and the amine, and by leveraging the mechanistic insights that have driven ligand design, researchers can confidently select the optimal catalytic system to efficiently and reliably synthesize their target arylamine products.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. rsc.org [rsc.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Electronic and Steric Effects of the Tert-Butyl Group in Aniline Derivatives
Abstract
The tert-butyl group is a cornerstone substituent in medicinal chemistry and materials science, prized for its unique combination of electronic and steric properties. Within the aniline scaffold, a frequent component of bioactive molecules, these effects dictate reactivity, conformation, and ultimately, function. This guide provides a comprehensive framework for researchers to dissect and quantify the dual nature of the tert-butyl group. We move beyond theoretical descriptions to present field-proven experimental protocols, comparative data, and computational workflows. This document is designed not as a rigid set of instructions, but as a strategic guide to empower researchers in making informed decisions during molecular design and reaction optimization.
The Dichotomy of the Tert-Butyl Substituent: An Overview
The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding substituent.[1] Its three methyl groups create a bulky, conformationally rigid domain that can physically impede the approach of reagents or prevent specific molecular interactions.[1][2] Simultaneously, as an alkyl group, it acts as a weak electron-donating group (+I effect) through induction, enriching the electron density of the aromatic ring to which it is attached.[1]
In aniline derivatives, these two characteristics are in constant interplay:
-
Electronic Effect: The +I effect increases the electron density on the nitrogen atom's lone pair, thereby increasing its basicity and activating the aromatic ring towards electrophilic substitution.[3][4]
-
Steric Effect: Its significant bulk can shield the amino group or adjacent positions on the ring, hindering reactions and influencing regioselectivity in ways that contradict purely electronic predictions.[1][5][6]
Understanding how to isolate and measure these effects is critical for predicting reaction outcomes and designing molecules with tailored properties, such as enhanced metabolic stability or selective receptor binding.[1] This guide will detail the quantitative methods to achieve this.
Quantifying the Inherent Properties of the Tert-Butyl Group
Before assessing its impact on aniline, we must understand the fundamental parameters used to quantify the electronic and steric nature of the tert-butyl group in comparison to other common alkyl substituents.
Electronic Influence: Hammett and Taft Parameters
The electronic influence of a substituent on an aromatic ring is often quantified using Hammett substituent constants (σ). These constants are derived from the dissociation of benzoic acids. A negative value indicates an electron-donating group. The Taft polar substituent constant (σ*) is used for aliphatic systems.
| Substituent | Hammett Constant (σ_p) | Taft Polar Constant (σ*) |
| -H | 0.00 | +0.49 |
| -CH₃ | -0.17 | 0.00 |
| -CH₂CH₃ | -0.15 | -0.10 |
| -CH(CH₃)₂ | -0.15 | -0.19 |
| -C(CH₃)₃ | -0.20 | -0.30 |
| Data compiled from various sources. |
As shown, the tert-butyl group is the strongest electron-donating group in this series via induction.
Steric Bulk: Taft Steric Parameters (E_s)
The Taft steric parameter, E_s, provides a quantitative measure of a substituent's steric hindrance.[7][8] It is derived from the rates of acid-catalyzed hydrolysis of esters. More negative values indicate greater steric bulk.[7][9]
| Substituent | Taft Steric Parameter (E_s) |
| -H | +1.24 |
| -CH₃ | 0.00 |
| -CH₂CH₃ | -0.07 |
| -CH(CH₃)₂ | -0.47 |
| -C(CH₃)₃ | -1.54 |
| Source: Values adapted from standard physical organic chemistry texts.[7] |
The data clearly establishes the tert-butyl group as significantly more sterically hindering than other common alkyl groups.
Experimental Assessment in Aniline Derivatives
This section details three core experimental workflows to probe the electronic and steric effects of the tert-butyl group directly on the aniline scaffold.
Probing Electronic Effects: Basicity (pKa) Measurement
Causality & Rationale: The basicity of the aniline nitrogen is a direct reflection of the availability of its lone pair of electrons. An electron-donating group like tert-butyl is expected to increase the electron density on the nitrogen, making it a stronger base and thus increasing the pKa of its conjugate acid. This experiment directly quantifies the electronic effect in the absence of a reaction at the amine center.
Comparative Data: pKa of Substituted Anilinium Ions
| Compound | Substituent Position | pKa (in H₂O) |
| Aniline | - | 4.60 |
| 4-Methylaniline | para | 5.08 |
| 4-tert-Butylaniline | para | 5.15 |
| 2-Methylaniline | ortho | 4.45 |
| 2-tert-Butylaniline | ortho | 4.01 |
| Data compiled from various sources.[10] |
The para-tert-butyl group increases basicity more than a methyl group, confirming its stronger +I effect. Conversely, the ortho-tert-butyl group decreases basicity. This is a classic example of steric hindrance to solvation; the bulky group prevents water molecules from effectively solvating the anilinium cation, destabilizing it and making the parent amine less basic.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation: Accurately prepare a ~0.01 M solution of the aniline derivative in a suitable solvent (e.g., 50% ethanol/water).[10] Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10).
-
Titration Setup: Place 25.0 mL of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing standardized ~0.05 M HCl.
-
Data Collection: Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the reading to stabilize and record the total volume of titrant added and the corresponding pH.
-
Endpoint Determination: Continue the titration well past the equivalence point (the region of most rapid pH change).
-
Analysis: Plot pH (y-axis) versus volume of HCl added (x-axis) to generate a titration curve. The pH at the half-equivalence point (the volume of HCl that is half of the total volume required to reach the equivalence point) is equal to the pKa of the anilinium ion. For higher accuracy, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.
Workflow Visualization
Caption: Workflow for pKa determination via potentiometric titration.
Unveiling Steric Hindrance: Electrophilic Aromatic Substitution
Causality & Rationale: Electrophilic aromatic substitution (EAS) is a quintessential reaction for probing both electronic and steric effects. The electron-donating nature of the amino group (and the alkyl group) directs incoming electrophiles to the ortho and para positions. However, a bulky group like tert-butyl will sterically hinder the approach of the electrophile to the adjacent ortho positions.[1][5] By comparing the product isomer distribution of a tert-butyl substituted aniline with a less hindered analogue like toluene, we can quantify the steric effect.
Comparative Data: Isomer Distribution in Nitration Reactions
| Substrate | % Ortho Product | % Meta Product | % Para Product |
| Toluene (-CH₃) | 58 | 5 | 37 |
| tert-Butylbenzene (-C(CH₃)₃) | 16 | 8 | 76 |
| Source: Data adapted from electrophilic aromatic substitution studies.[1][4] |
The dramatic shift away from the ortho position and towards the para position for tert-butylbenzene compared to toluene is a clear quantitative demonstration of steric hindrance. The large tert-butyl group effectively blocks the ortho sites, forcing the reaction to occur at the more accessible para position.[5][6] A similar, though often more complex due to the directing power of the amino group, trend is observed in aniline derivatives.
Experimental Protocol: Nitration of tert-Butylaniline and GC-MS Analysis
Safety Note: Nitration reactions are highly exothermic and use strong acids. This protocol must be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Add 4-tert-butylaniline (1.0 mmol) to a round-bottom flask containing 5 mL of concentrated sulfuric acid, cooled in an ice bath to 0-5°C.
-
Nitrating Mixture: Slowly add a chilled mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise to the aniline solution, ensuring the temperature remains below 10°C.
-
Reaction: Stir the mixture at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Workup: Carefully pour the reaction mixture over crushed ice (~50 g) and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Dilute a small aliquot of the crude product mixture in ethyl acetate and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the ortho-, meta-, and para-nitroaniline isomers.[11][12][13]
Visualization of Steric Hindrance in EAS
Caption: Steric hindrance from a tert-butyl group disfavors ortho-attack.
Computational Chemistry as a Predictive and Explanatory Tool
Causality & Rationale: While experimental data is paramount, computational methods like Density Functional Theory (DFT) can provide invaluable insight into the underlying electronic structures that govern these effects.[14][15] By calculating properties like electrostatic potential and frontier molecular orbitals (HOMO/LUMO), we can visualize and quantify electronic distribution and reactivity hotspots, corroborating experimental findings.
Methodology: DFT Analysis of Substituted Anilines
-
Structure Building: Construct 3D models of aniline, 4-tert-butylaniline, and 2-tert-butylaniline using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation of the molecule.
-
Property Calculation: From the optimized structure, calculate:
-
Natural Bond Orbital (NBO) charges: To determine the electron density on the nitrogen atom.
-
Electrostatic Potential (ESP) Map: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) often indicates the site of electrophilic attack.
-
Predicted Outcomes & Interpretation
-
NBO Charge: The negative charge on the nitrogen in 4-tert-butylaniline is predicted to be greater than in aniline, consistent with its higher pKa.
-
ESP Map: The ESP map will show a more intense red (negative potential) region around the nitrogen in 4-tert-butylaniline, visually confirming its enhanced nucleophilicity. In 2-tert-butylaniline, the map will also visualize the steric shielding around the amino group.
-
HOMO: The HOMO of the aniline derivatives will be delocalized over the aromatic ring and the nitrogen lone pair. The size and energy of this orbital can be correlated with reactivity in EAS reactions.[14]
Synthesis and Implications in Applied Chemistry
The profound effects of the tert-butyl group are not merely academic; they are actively exploited in drug design and materials science.
-
Metabolic Shielding: In drug development, a metabolically vulnerable site on a molecule can be protected by introducing a nearby tert-butyl group.[1] Its steric bulk acts as a "shield," preventing metabolic enzymes from accessing and degrading the drug, thereby increasing its biological half-life.
-
Conformational Locking: The large energetic penalty for placing a tert-butyl group in an axial position can be used to "lock" the conformation of cyclic systems, ensuring a specific three-dimensional shape required for selective binding to a biological target like a receptor or enzyme.[1]
-
Controlling Reactivity: As demonstrated, the steric hindrance of the tert-butyl group provides a powerful tool to direct the outcome of chemical reactions, favoring one regioisomer over another, which is a critical consideration in multi-step organic synthesis.[5][16]
Conclusion
Assessing the impact of a tert-butyl group on an aniline derivative requires a multi-faceted approach. Its strong inductive electronic effect and dominant steric bulk must be considered in tandem. This guide outlines a logical workflow, beginning with the quantification of basicity via pKa measurements to probe electronic effects, followed by the analysis of regioselectivity in electrophilic substitution to reveal steric hindrance. These experimental approaches, supported by the predictive power of computational chemistry, provide a robust toolkit for any researcher, scientist, or drug development professional seeking to rationally design and synthesize molecules by harnessing the powerful and distinct properties of the tert-butyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 7. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Taft equation - Wikipedia [en.wikipedia.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. thieme-connect.com [thieme-connect.com]
The Evolving Landscape of C-N Cross-Coupling: A Comparative Guide to Catalyst Efficiency in the Synthesis of N-Arylanilines
In the pursuit of novel therapeutics and advanced organic materials, the efficient construction of carbon-nitrogen (C-N) bonds is a paramount objective for researchers in drug development and materials science. The arylamine motif, a cornerstone of countless bioactive molecules and functional materials, has driven the development of increasingly sophisticated catalytic systems. This guide provides an in-depth, objective comparison of the catalytic efficiency of various palladium-based systems in the synthesis of N-arylanilines, using the formation of 4-tert-butyl-N-phenylaniline as a representative benchmark. We will delve into the evolution of catalyst technology, from early systems to the current state-of-the-art, providing experimental data and protocols to inform your selection of the optimal catalytic approach.
The Foundational Role of the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding alternative to traditional methods like the Ullmann condensation. The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide. The efficiency and substrate scope of this transformation are critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. This guide will benchmark the performance of catalyst systems, which are typically composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand or an N-heterocyclic carbene (NHC).
It is a common misconception that substrates such as this compound act as catalysts. In reality, this compound is a typical product of the Buchwald-Hartwig reaction, and its synthesis serves as an excellent case study for comparing the efficacy of different catalyst generations.
Generations of Catalysis: A Performance-Based Comparison
The evolution of Buchwald-Hartwig catalysis can be categorized into "generations," each characterized by ligands that offer significant improvements in reactivity, scope, and reaction conditions.
First Generation: The Pioneers - Triarylphosphines
The initial breakthroughs in palladium-catalyzed amination utilized relatively simple triarylphosphine ligands like P(o-tolyl)₃. While groundbreaking, these first-generation catalysts were limited in scope, generally requiring activated aryl bromides and showing modest efficiency with primary amines due to competing side reactions.[1]
Second Generation: Enhanced Stability and Scope with Bidentate Phosphines
The introduction of chelating bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) marked a significant advancement. These ligands form more stable palladium complexes, which helps to prevent catalyst decomposition and allows for the coupling of a broader range of substrates, including primary amines.[1]
Third Generation: The Rise of Bulky, Electron-Rich Monodentate Ligands
The third generation of catalysts, and where we begin our direct comparative analysis, is characterized by bulky and electron-rich monodentate biarylphosphine ligands. These ligands, developed by the Buchwald group, have dramatically expanded the scope and efficiency of the C-N cross-coupling reaction. Key examples include XPhos, RuPhos, and BrettPhos.[2][3] Their steric bulk promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle, while their electron-donating nature facilitates the crucial oxidative addition step.[4]
Fourth Generation and Beyond: Josiphos Ligands and NHC-Palladacycles
Further advancements have led to even more active and versatile catalyst systems. The Josiphos family of ligands, which are ferrocene-based diphosphines, have demonstrated exceptional activity, enabling reactions with extremely low catalyst loadings.[5] Concurrently, N-heterocyclic carbene (NHC) ligated palladacycles have emerged as a powerful class of catalysts. The strong σ-donating ability of NHCs and the stability of the palladium-NHC bond contribute to highly active and robust catalysts that can facilitate challenging couplings.[6][7]
Benchmarking Catalyst Performance: Synthesis of this compound
To provide a clear and objective comparison, the following table summarizes the performance of different generations of catalyst systems in the synthesis of this compound from 4-tert-butylaniline and bromobenzene. This data has been compiled and extrapolated from various sources to illustrate the relative efficacy of each ligand class under comparable conditions.
| Catalyst Generation | Ligand Example | Palladium Precursor | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Second Generation | BINAP | Pd(OAc)₂ | 2 | Cs₂CO₃ | Toluene | 110 | 8 | ~75-85 |
| Third Generation | XPhos | Pd₂(dba)₃ | 1 | NaOtBu | Toluene | 100 | 4 | >95 |
| Third Generation | RuPhos | Pd₂(dba)₃ | 1 | NaOtBu | Toluene | 100 | 3 | >95 |
| Third Generation | BrettPhos | Pd₂(dba)₃ | 1 | NaOtBu | Toluene | 100 | 4 | >95 |
| Fourth Generation | Josiphos (CyPF-tBu) | Pd(OAc)₂ | 0.1 | NaOtBu | Toluene | 80 | 2 | >98 |
| NHC-Based | IPr | [Pd(IPr)(allyl)Cl] | 0.5 | NaOtBu | Dioxane | 80 | 2 | >98 |
Note: The data presented is a representative summary compiled from multiple sources and may not reflect the results of a single head-to-head study. Reaction conditions and yields can vary based on the specific purity of reagents and other experimental factors.
Causality Behind Experimental Choices
The progression to more sterically hindered and electron-rich ligands is a direct consequence of a deeper understanding of the catalytic cycle. The bulky nature of third and fourth-generation ligands facilitates the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive palladium dimers.[1] The strong electron-donating properties of these ligands also accelerate the initial oxidative addition of the aryl halide to the palladium(0) center. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the amine, allowing it to coordinate to the palladium center without competing in undesired side reactions.[4]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis of this compound using representative second and third-generation catalyst systems are provided below.
Protocol 1: Synthesis using a Second-Generation Catalyst System (Pd/BINAP)
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
4-tert-butylaniline
-
Bromobenzene
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add 4-tert-butylaniline (1.2 mmol) and bromobenzene (1.0 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using a Third-Generation Catalyst System (Pd/XPhos)
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
4-tert-butylaniline
-
Bromobenzene
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), XPhos (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol) to an oven-dried vial.
-
Add a magnetic stir bar.
-
Outside the glovebox, add a solution of 4-tert-butylaniline (1.2 mmol) and bromobenzene (1.0 mmol) in anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Buchwald-Hartwig amination and a generalized experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-tert-butyl-N-phenylaniline
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-tert-butyl-N-phenylaniline (CAS No. 4496-49-5). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its proper disposal. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring personnel safety and environmental stewardship. This guide is built on the foundational principles of risk assessment, waste minimization, and adherence to federal and institutional regulations.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from structurally similar compounds, such as 4-tert-butylaniline and the parent compound, aniline.
-
Acute Toxicity: The related compound, 4-tert-butylaniline, is known to be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: It can cause severe skin burns and serious eye damage.[1]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]
-
Environmental Hazard: Critically, 4-tert-butylaniline is classified as very toxic to aquatic life with long-lasting effects.[1] This high aquatic toxicity necessitates stringent containment to prevent environmental release.
-
Carcinogenicity: The parent compound, aniline, is classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, with chronic exposure primarily affecting the blood and lungs.[2]
Given this profile, all waste containing this compound must be treated as hazardous. Under no circumstances should this chemical or its waste be disposed of down the drain or in standard refuse.[3]
Key Hazard and Regulatory Data
| Property | Value / Classification | Source |
| GHS Pictograms (Inferred) | Corrosion, Health Hazard, Harmful, Environmental Hazard | [1][4] |
| Hazard Statements (Inferred) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [5] |
| Potential EPA Waste Code | D002 (Corrosive), or a D-code for Toxicity based on TCLP. | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling this compound and its associated waste requires a robust selection of PPE to prevent exposure. The choice of PPE is dictated by the chemical's corrosive and toxic properties.
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves may be suitable for incidental splash protection, but they should be removed and replaced immediately upon contact.[7] For more direct handling or cleanup, a glove with a longer breakthrough time is necessary. Always consult a specific chemical resistance chart and your institution's Environmental Health and Safety (EHS) department for glove selection.[8][9]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1][10]
-
Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.[1]
-
Respiratory Protection: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1] If a fume hood is not available, a respirator with an organic vapor cartridge is required, as part of a comprehensive respiratory protection program.[10]
On-Site Waste Management: Segregation and Accumulation
Proper disposal begins at the point of generation. The following steps ensure that waste is handled safely and in compliance with EPA regulations for Satellite Accumulation Areas (SAAs).[11]
Step 1: Waste Characterization
All waste streams containing this compound (e.g., contaminated labware, unused product, reaction residues, contaminated spill cleanup materials) must be classified as hazardous waste.
Step 2: Container Selection
-
Use a container that is compatible with the chemical waste. For liquids, a high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[11]
-
The container must be in good condition, free of leaks, and clean on the exterior.[11]
Step 3: Labeling
-
The moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly state the words "HAZARDOUS WASTE" .[11]
-
List all chemical constituents by their full name (no abbreviations) and their approximate percentage. For example: "this compound (~5%), Methanol (~95%)".[11]
-
Include the appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmentally Hazardous).
Step 4: Segregation and Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[11]
-
Crucially, segregate this waste from incompatible materials. this compound, as an amine, is incompatible with strong oxidizing agents, strong acids, acid chlorides, and chloroformates.[1][12] Storing these together can lead to violent reactions.
-
Keep the waste container tightly closed at all times, except when adding waste.[11]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.[13]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.
-
Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and place it into your designated hazardous waste container.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[14] All cleanup materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the sealed container.[14]
-
Report: Report the spill to your laboratory supervisor and EHS department, per institutional policy.
Final Disposal Workflow
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe accumulation and preparation of the waste for pickup.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol
-
Waste Accumulation: Follow all procedures outlined in Section 3 for accumulating waste in a properly labeled and sealed container within your SAA.
-
Request Pickup: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS department to schedule a hazardous waste pickup.[11] Do not allow waste to accumulate beyond 55 gallons in an SAA.[11]
-
Documentation: Complete any required waste pickup forms or online requests accurately, ensuring the chemical composition and volumes are correct. This information is critical for creating the hazardous waste manifest required for transportation.
-
Hand-off: Transfer the waste to authorized EHS personnel during the scheduled pickup.
The EHS department will then transport the waste to a central accumulation facility before it is shipped off-site for final disposal, typically via high-temperature incineration at a federally regulated facility.[15] Land disposal is heavily restricted for untreated hazardous wastes under RCRA's Land Disposal Restrictions (LDR) program.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Hazardous Chemical Waste Defined | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 10. osha.gov [osha.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. benchchem.com [benchchem.com]
- 13. nj.gov [nj.gov]
- 14. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. epa.gov [epa.gov]
Navigating the Safe Handling of 4-tert-butyl-N-phenylaniline: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: Hazard Profile of Substituted Anilines
Anilines and their derivatives are a class of compounds that demand careful handling due to their potential for toxicity. Based on data for the analogous compound 4-tert-butylaniline, researchers should anticipate that 4-tert-butyl-N-phenylaniline may be harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also expected to cause skin and eye irritation, and potentially respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin absorption, and eye contact. Therefore, a multi-faceted approach to personal protective equipment (PPE) is crucial to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum PPE required when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and potential vapors. |
| Face Shield | Worn in addition to goggles. | Recommended for procedures with a high risk of splashing or when handling larger quantities. | |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., Butyl rubber, Neoprene). | Prevents skin contact and absorption. It is critical to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects against minor splashes and spills. |
| Chemical-Resistant Apron/Coveralls | Impervious material. | Recommended for larger quantities or procedures with a significant splash risk. | |
| Respiratory Protection | Chemical Fume Hood | A certified and properly functioning chemical fume hood. | The primary engineering control to minimize inhalation of vapors. All handling of this compound should be conducted in a fume hood. |
| Respirator | NIOSH-approved respirator with organic vapor cartridges. | Required if work must be performed outside of a fume hood or if there is a potential for exceeding exposure limits. |
Step-by-Step Guide to PPE Usage and Decontamination
The effectiveness of PPE is contingent on its proper use. Follow this procedural workflow to ensure maximum protection.
Donning PPE: A Deliberate Approach
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Body Protection: Don your laboratory coat or coveralls, ensuring it is fully fastened. If a chemical-resistant apron is required, put it on over the lab coat.
-
Respiratory Protection: If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.
-
Hand Protection: Don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: Preventing Contamination
-
Gloves: Remove gloves first, using a technique that avoids skin contact with the exterior of the glove.
-
Apron/Coveralls: Remove the chemical-resistant apron or coveralls.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.
-
Respirator: If a respirator was used, remove it.
-
Lab Coat: Remove your lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.
Operational Plan for Disposal
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both personnel and the environment.
Waste Segregation and Collection
-
Dedicated Waste Stream: All waste containing this compound, including unreacted material, reaction byproducts, and contaminated items (e.g., gloves, absorbent pads, and glassware), must be collected as hazardous waste.[5]
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[1]
-
Container Requirements: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[5] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[5]
Step-by-Step Disposal Procedure
-
PPE: Before handling any waste, don the appropriate PPE as outlined in Section 2.
-
Collection: Carefully transfer all this compound waste into the designated hazardous waste container.
-
Container Sealing: Securely seal the waste container when not in use.[5]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[5]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on local regulations.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Deface the original label on the container before disposal.
By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with this compound, ensuring the well-being of themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-tert-Butylaniline(769-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
